Stellasterol
Description
Stellasterol has been reported in Clerodendrum chinense, Ganoderma sinense, and other organisms with data available.
from Ganoderma lucidum spores oil; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXPZVASXWSKKU-UEIWAABPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2465-11-4 | |
| Record name | Stellasterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stellasterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Stellasterol: A Marine-Derived Sterol - A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stellasterol, a C28 sterol first identified in marine invertebrates, is a molecule of growing interest due to its potential therapeutic properties, particularly in the realm of oncology. Its high binding affinity for the anti-apoptotic protein Bcl-2 suggests a mechanism for inducing programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from marine sources. It includes a summary of the historical context of its discovery, detailed experimental protocols for its extraction and purification, and a discussion of its known biological activities and putative signaling pathways. The information is presented to be a valuable resource for researchers and drug development professionals working on novel marine-derived therapeutics.
Discovery and Historical Context
The story of this compound begins over a century ago with its initial discovery in the starfish Astropecten. In 1915, Kossel and Edlbacher first reported the isolation of a new sterol from this marine invertebrate, which they named "this compound" in a nod to its stellar origin[1]. This early work established the presence of unique sterols in marine life, distinct from the cholesterol predominantly found in vertebrates.
However, the initial characterization of this compound was later refined. In 1937, Bergmann's research indicated that the "this compound" isolated by Kossel and Edlbacher was likely not a single compound but a complex mixture of sterols that were difficult to separate with the techniques available at the time[2]. Modern analytical methods have since allowed for the precise identification and characterization of this compound as 5α-ergosta-7,22-dien-3β-ol . While its name is tied to starfish, this compound has also been identified in other organisms, including fungi.
Data Presentation: Sterol Content in Marine Invertebrates
Specific quantitative data on the yield and purity of this compound from marine invertebrates is not extensively reported in modern literature. Research has often focused on the overall sterol profile of these organisms. The following table summarizes the content of major sterols found in various marine invertebrates to provide a general indication of the quantities that might be expected during extraction.
| Marine Invertebrate | Major Sterols Identified | Total Sterol Content / Notes | Reference |
| Starfish (Solaster borealis) | Mixture of glycosides and polyhydroxysteroids | Fifteen different sterol constituents were isolated. | [3] |
| Starfish (Rosaster sp.) | Polyhydroxylated sterols | Several novel polyhydroxylated sterols were isolated. | [1][4][5] |
| Blue Mussel (Mytilus edulis) | Cholesterol, Desmosterol, Brassicasterol | Cholesterol was the most abundant free sterol. | [6] |
| Barnacle (Balanus glandula) | Desmosterol | Isolated with a 2% yield from the total sterol fraction. | [7] |
| Sea Urchin (Glyptocidaris crenularis) | 5α,8α-epidioxycholest-6-en-3β-ol | A major component of the sterol fraction. | [8] |
| Sponge (Mycale sp.) | 5α,8α-epidioxycholest-6,22-dien-3β-ol | Isolated from the 90% ethanol fraction. | [8] |
Note: The yields and composition of sterols can vary significantly based on the species, geographical location, season, and the specific extraction and analytical methods employed.
Experimental Protocols
The following sections detail a representative workflow for the isolation and characterization of this compound from marine invertebrate tissues, synthesized from established methodologies for sterol analysis.
General Experimental Workflow
The overall process for isolating this compound involves the extraction of total lipids from the source organism, followed by saponification to release free sterols from their esterified forms, and subsequent chromatographic purification to isolate the target compound.
Detailed Methodology for Isolation and Purification
1. Sample Preparation and Lipid Extraction:
-
Fresh or frozen marine invertebrate tissue (e.g., 1 kg) is homogenized.
-
The total lipids are extracted using a modified Folch procedure with a chloroform:methanol solvent system.
2. Saponification:
-
The crude lipid extract is saponified by refluxing with an ethanolic potassium hydroxide solution to hydrolyze steryl esters into free sterols.
3. Isolation of Unsaponifiable Matter:
-
The saponified mixture is diluted with water and the unsaponifiable matter, containing the free sterols, is extracted with a non-polar solvent like n-hexane or diethyl ether.
4. Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude sterol extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of increasing polarity, typically starting with n-hexane and gradually adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column using a solvent system like chloroform:methanol (1:1) to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high purity this compound, a final purification step using preparative reverse-phase HPLC may be employed.
Characterization and Analytical Techniques
The structure and purity of the isolated this compound are confirmed using modern spectroscopic and chromatographic techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of sterols. Prior to analysis, the hydroxyl group of this compound is typically derivatized (e.g., silylated) to increase its volatility. The retention time and the mass spectrum are compared with those of an authentic standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for the definitive structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both the purification and the quantitative analysis of this compound.
Biological Activity and Signaling Pathway
This compound has been reported to have a high binding affinity for the Bcl-2 protein, a key regulator of the intrinsic apoptotic pathway. While the precise downstream effects of this interaction are still under investigation for this compound itself, the mechanism of action of other structurally similar phytosterols, such as beta-sitosterol, provides a strong putative model.
Beta-sitosterol has been shown to induce apoptosis by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of initiator caspases (caspase-9 and caspase-8, respectively) which in turn activate the executioner caspase-3, leading to the cleavage of cellular proteins and cell death.
Given this compound's affinity for Bcl-2, it is hypothesized to function as a Bcl-2 inhibitor. By binding to and inactivating the anti-apoptotic Bcl-2 protein, this compound would prevent Bcl-2 from sequestering the pro-apoptotic proteins Bax and Bak. This would lead to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Putative Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the hypothesized mechanism by which this compound induces apoptosis through the intrinsic pathway by inhibiting Bcl-2.
Conclusion and Future Directions
This compound, a sterol with historical roots in the study of marine natural products, presents a promising scaffold for the development of novel anticancer agents. Its interaction with the Bcl-2 protein family positions it as a potential modulator of apoptosis. While its discovery dates back over a century, there is a clear need for further research to fully elucidate its therapeutic potential. Future studies should focus on:
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Quantitative analysis to determine the yield of this compound from various marine sources.
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Optimization of isolation protocols to improve efficiency and purity.
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In-depth biological studies to confirm the precise mechanism of action of this compound on the apoptotic pathway and to evaluate its efficacy in various cancer models.
This technical guide provides a foundational resource for researchers embarking on the further exploration of this intriguing marine-derived compound.
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. mdpi.com [mdpi.com]
- 3. Starfish saponins, 48. Isolation of fifteen sterol constituents (six glycosides and nine polyhydroxysteroids) from the starfish Solaster borealis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Activity of Stellasterol from Ganoderma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stellasterol, a phytosterol found in various fungi, including medicinal mushrooms of the Ganoderma genus, is an emerging bioactive compound with potential therapeutic applications. While research directly investigating the biological activities of this compound isolated from Ganoderma is still in its nascent stages, studies on this compound from other natural sources and on structurally related phytosterols suggest significant anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential mechanisms of action in key signaling pathways implicated in cancer and inflammation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways to serve as a resource for researchers and professionals in drug discovery and development.
Introduction: this compound in the Context of Ganoderma Species
The genus Ganoderma, which includes species like Ganoderma lucidum (Reishi or Lingzhi), has been a cornerstone of traditional medicine for centuries, renowned for its diverse therapeutic properties. These properties are attributed to a rich array of bioactive metabolites, including triterpenoids, polysaccharides, and sterols. Among the sterols identified in Ganoderma species is this compound (ergosta-7,22-dien-3β-ol), a compound that is gaining attention for its potential health benefits.
While Ganoderma is a confirmed source of this compound, a thorough review of the current scientific literature reveals a notable gap in studies specifically investigating the biological activities of this compound isolated from this genus. However, the well-documented anti-cancer and anti-inflammatory effects of other phytosterols, some of which are also present in Ganoderma, provide a strong rationale for investigating this compound as a potential therapeutic agent. This guide synthesizes the available data on this compound and related compounds to build a comprehensive picture of its potential biological activities.
Biological Activities of this compound and Related Phytosterols
The primary biological activities attributed to this compound and other phytosterols are their anti-cancer and anti-inflammatory effects. These activities are mediated through the modulation of key cellular signaling pathways that regulate cell proliferation, apoptosis, and the inflammatory response.
Anti-Cancer Activity
Phytosterols have been shown to inhibit the growth of various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis and angiogenesis.
Key Signaling Pathways in Anti-Cancer Activity:
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PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. In many cancers, this pathway is hyperactivated, promoting tumor growth. Some phytosterols have been shown to exert their anti-cancer effects by inhibiting the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
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MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of this pathway is a common feature of cancer. Certain sterol precursors have been found to target the MAPK signaling cascade.
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NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in the inflammatory response and also contributes to cancer development and progression by promoting cell proliferation and survival. Inhibition of the NF-κB pathway is a key mechanism by which some phytosterols exert their anti-cancer and anti-inflammatory effects.
Anti-inflammatory Activity
Chronic inflammation is a key contributing factor to the development of numerous diseases, including cancer. Phytosterols have demonstrated anti-inflammatory properties by modulating the production of inflammatory mediators.
Key Signaling Pathways in Anti-inflammatory Activity:
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NF-κB Pathway: As mentioned, the NF-κB pathway is a critical mediator of inflammation. Phytosterols can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
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AMPK/NLRP3 Inflammasome Pathway: Stigmasterol has been shown to suppress the inflammatory response of microglia by activating AMP-activated protein kinase (AMPK) and inhibiting the NLRP3 inflammasome.[1]
Quantitative Data on Phytosterol Bioactivity
Table 1: Anti-proliferative Activity of Phytosterols against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| Mixture of Sterols | MES-SA, MCF-7, HK-2 | Cytotoxicity Assay | > 25 µg/mL | [2] |
| Compound 11 (a sterol) | Various | Cytotoxicity Assay | ≅ 8 µg/mL | [2] |
| Propolis Extracts | L929 | Cytotoxicity Assay | 17.9–18.6 µg/ml | [3] |
| Propolis Extracts | MG63 | Cytotoxicity Assay | 81.9-86.7 µg/ml | [3] |
| Propolis Extracts | HL60 | Cytotoxicity Assay | 126.0-185.8 µg/ml |[3] |
Table 2: Anti-inflammatory Activity of Phytosterols
| Compound/Extract | Model | Effect | Quantitative Data | Reference |
|---|---|---|---|---|
| Plant Sterol Food Supplement | Co-culture of Caco-2 and RAW264.7 cells | Inhibition of pro-inflammatory cytokine secretion | IL-8: 28% reduction, TNF-α: 9% reduction, IL-6: 54% reduction | [4] |
| Plant Sterol Food Supplement | Caco-2 cells | Reduction of oxidative stress | ROS: 47% reduction, iNOS: 27% reduction, Nitrite/Nitrate: 27% reduction | [4] |
| Plant Sterol Food Supplement | RAW264.7 macrophages | Inhibition of NF-κB pathway | NF-κB p65 nuclear translocation: 39% reduction, COX-2 expression: 32% reduction, PGE2 production: 27% reduction | [4] |
| β-sitosterol | Murine colitis model | Reduction of pro-inflammatory cytokines | TNF-α: 45-48% reduction, IL-6: 56-60% reduction | [5] |
| Stigmasterol | Murine colitis model | Reduction of pro-inflammatory cytokine | TNF-α: 58% reduction |[5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt signaling pathway and the putative inhibitory action of this compound.
Caption: MAPK signaling cascade and the potential modulation by sterol precursors.
Caption: NF-κB signaling pathway and the potential inhibitory role of this compound.
Caption: General experimental workflow for assessing the bioactivity of this compound.
Experimental Protocols
The following are representative protocols for the isolation of sterols from Ganoderma and for the assessment of their biological activities.
Isolation and Identification of Sterols from Ganoderma lucidum
This protocol is adapted from a method described for the isolation of sterols and triterpenoids from Ganoderma lucidum.
1. Extraction:
- Dry and pulverize the fruiting bodies of Ganoderma lucidum.
- Extract the powdered material with methanol at room temperature with continuous agitation for 12 hours, protected from light.
- Perform a gentle reflux for 30 minutes.
- Filter the extract and repeat the extraction process on the residue two more times.
- Combine all the methanol extracts and evaporate to dryness under reduced pressure at a temperature below 45°C.
2. Fractionation:
- Subject the crude methanol extract to column chromatography on silica gel.
- Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate fractions based on polarity.
3. Purification:
- Further purify the fractions containing sterols using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
4. Identification:
- Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) to confirm the structure of this compound.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate for 24 hours to allow for cell attachment.
2. Treatment:
- Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone).
3. MTT Addition:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization:
- Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well.
- Incubate at room temperature in the dark for at least 2 hours with gentle shaking to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6][7][8]
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.[9][10][11]
1. Cell Lysis and Protein Quantification:
- After treatment with the test compound and/or an inflammatory stimulus (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
- Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
This compound, a phytosterol present in Ganoderma species, holds considerable promise as a bioactive compound with potential anti-cancer and anti-inflammatory properties. While direct evidence from Ganoderma-derived this compound is currently limited, the existing body of research on this compound from other sources and on structurally similar phytosterols provides a strong foundation for future investigations.
The key to unlocking the therapeutic potential of this compound from Ganoderma lies in a focused research effort to:
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Isolate and characterize this compound from various Ganoderma species to assess for any species-specific variations in bioactivity.
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Conduct comprehensive in vitro studies to determine the IC50 values of Ganoderma-derived this compound against a broad panel of cancer cell lines and to elucidate its specific effects on inflammatory pathways in relevant cell models.
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Perform in-depth mechanistic studies to confirm the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways by this compound.
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Advance to in vivo studies in animal models of cancer and inflammatory diseases to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound from Ganoderma and pave the way for its development as a novel nutraceutical or pharmaceutical agent.
References
- 1. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. goldbio.com [goldbio.com]
- 9. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
Stellasterol and its Derivatives: A Technical Guide to Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stellasterol, a naturally occurring sterol primarily found in marine organisms and some plants, is emerging as a molecule of significant pharmacological interest. As a member of the phytosterol class of compounds, it shares structural similarities with cholesterol and other well-studied phytosterols like stigmasterol and β-sitosterol. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, focusing on its anti-cancer, anti-inflammatory, and enzyme-inhibitory activities. Due to the limited public data specifically on this compound derivatives, this document also discusses the properties of derivatives of closely related sterols to highlight potential avenues for future research and development. This guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further investigation into this promising natural compound.
Introduction to this compound
This compound ((3β,5α,22E)-Ergosta-7,22-dien-3-ol) is a 3β-sterol with an ergostane skeleton containing double bonds at the C-7 and C-22 positions.[1] It is classified as a phytosterol, a group of steroid-like compounds synthesized by plants, fungi, and marine invertebrates.[1] While structurally similar to cholesterol, phytosterols are not readily absorbed by humans but exhibit a range of biological activities. This compound has been isolated from various natural sources, including sea stars, the medicinal mushroom Ganoderma sinense, and plants like Clerodendrum chinense.[1] Its unique structure forms the basis for its diverse pharmacological potential.
Pharmacological Properties
The biological activities of this compound and other phytosterols are subjects of ongoing research. The primary areas of investigation include anti-cancer, anti-inflammatory, and enzyme-inhibitory effects.
2.1 Anti-Cancer Activity
Phytosterols are known to interfere with multiple signaling pathways involved in cancer progression, including cell proliferation, apoptosis, and metastasis.[2]
-
Apoptosis Induction via Bcl-2 Inhibition: A key mechanism in cancer is the evasion of apoptosis (programmed cell death). The B-cell lymphoma 2 (Bcl-2) protein is a primary anti-apoptotic regulator, making it a critical target for cancer therapy. This compound has been reported to exhibit a high binding affinity for the Bcl-2 protein, suggesting it can inhibit its function. By binding to and inactivating Bcl-2, this compound can promote the release of pro-apoptotic proteins, leading to the activation of the caspase cascade and ultimately, cancer cell death.
-
Modulation of Pro-Survival Signaling: While specific studies on this compound are limited, related phytosterols like stigmasterol have been shown to inhibit critical pro-survival pathways such as the PI3K/Akt/mTOR pathway.[3][4][5] This pathway is frequently overactive in cancer, promoting cell growth and proliferation. Inhibition of this pathway by sterols can arrest the cell cycle and suppress tumor growth.
2.2 Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Phytosterols have demonstrated significant anti-inflammatory properties both in vitro and in vivo.[2][6]
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Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB complex translocates to the nucleus and induces the expression of inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-2, iNOS), and other mediators. Phytosterols are known to inhibit this pathway by preventing the degradation of the IκB inhibitor, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[7][8]
2.3 Enzyme Inhibition
-
α-Glucosidase Inhibition: this compound has been identified as a weak inhibitor of α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. This property suggests a potential, albeit modest, role for this compound in the management of type 2 diabetes.
This compound Derivatives
Currently, there is a notable scarcity of published research on the synthesis and pharmacological evaluation of specific this compound derivatives. However, the modification of related phytosterols provides a clear precedent for enhancing biological activity. For example, the synthesis of stigmasteryl phenolates (esters of stigmasterol with phenolic acids like vanillic or sinapinic acid) has been shown to improve anti-inflammatory properties compared to the parent stigmasterol.[9] Such derivatization strategies, including esterification, etherification, or modification of the sterol rings, could be applied to this compound to improve its potency, solubility, and pharmacokinetic profile.
Quantitative Pharmacological Data
Quantitative data provides essential metrics for comparing the potency and efficacy of bioactive compounds. The following tables summarize the available data for this compound and related phytosterols.
Table 1: Binding Affinity and Enzyme Inhibition Data for this compound
| Compound | Target | Parameter | Value | Source |
|---|---|---|---|---|
| This compound | Bcl-2 Protein | Ki | 118.05 nM | MedchemExpress* |
| This compound | α-Glucosidase | Activity | Weak Inhibitor | MedchemExpress* |
*Data from commercial supplier; primary research validation is recommended.
Table 2: Anti-Inflammatory Activity of Related Phytosterols (In Vitro)
| Compound/Product | Cell Model | Stimulant | Measured Marker | Inhibition (%) | Source |
|---|---|---|---|---|---|
| Plant Sterol Supplement | Caco-2 / RAW264.7 | LPS | IL-8 Secretion | 28% | [10] |
| Plant Sterol Supplement | Caco-2 / RAW264.7 | LPS | TNF-α Secretion | 9% | [10] |
| Plant Sterol Supplement | Caco-2 / RAW264.7 | LPS | IL-6 Secretion | 54% | [10] |
| Plant Sterol Supplement | Caco-2 | LPS | iNOS Expression | 27% | [10] |
| β-Sitosterol | RAW264.7 Macrophages | PMA | NO Production | 51-70% | [10] |
| β-Sitosterol | RAW264.7 Macrophages | PMA | ROS Production | 28-49% |[10] |
Detailed Experimental Protocols
This section provides detailed methodologies for the extraction of this compound and for key in vitro assays to evaluate its pharmacological properties.
5.1 Extraction and Isolation of this compound (General Protocol)
This protocol is a generalized method for the extraction of sterols from marine or plant biomass.
-
Preparation of Material: Lyophilize (freeze-dry) the source material (e.g., sea star tissue, mushroom powder) to remove water. Grind the dried material into a fine powder to increase surface area.
-
Solvent Extraction: Perform a solid-liquid extraction using a non-polar solvent. Macerate the powder in hexane or chloroform-methanol (2:1 v/v) at room temperature with constant agitation for 24-48 hours. This step is repeated 2-3 times with fresh solvent to ensure complete extraction of lipids.
-
Filtration and Concentration: Combine the solvent extracts and filter to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude lipid extract.
-
Saponification: Dissolve the crude extract in ethanolic potassium hydroxide (e.g., 10% KOH in 80% ethanol) and reflux for 2-4 hours. This step hydrolyzes sterol esters and triglycerides, liberating free sterols into the unsaponifiable fraction.
-
Liquid-Liquid Extraction: After cooling, transfer the saponified mixture to a separatory funnel. Extract the unsaponifiable matter (containing sterols) by partitioning with a non-polar solvent like n-hexane or diethyl ether. Repeat the extraction 3-4 times.
-
Washing and Drying: Combine the organic layers and wash with distilled water until neutral pH is achieved. Dry the organic phase over anhydrous sodium sulfate.
-
Purification by Chromatography: Concentrate the dried organic phase. Purify the crude sterol mixture using column chromatography on silica gel. Elute with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Crystallization and Identification: Combine fractions containing the target sterol. Further purify by recrystallization from a suitable solvent (e.g., methanol or acetone). Identify the purified this compound using analytical techniques such as NMR (1H, 13C), Mass Spectrometry (MS), and comparison with literature data.
5.2 Bcl-2 Binding Assay (ELISA-based Protocol)
This protocol describes a sandwich ELISA to quantify the binding interaction.
-
Plate Coating: Coat a 96-well high-binding microplate with a monoclonal capture antibody specific for Bcl-2 in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add recombinant human Bcl-2 protein to the wells. In separate wells, add the Bcl-2 protein pre-incubated with varying concentrations of this compound (or a control compound). Incubate for 2 hours at room temperature to allow binding to the capture antibody.
-
Detection Antibody: Wash the plate. Add a biotinylated polyclonal detection antibody specific for a different epitope on Bcl-2. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30-60 minutes in the dark.
-
Substrate Addition: Wash the plate thoroughly. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.
-
Reaction Termination and Reading: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will turn yellow. Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding of this compound to Bcl-2.
5.3 In Vitro Anti-Inflammatory Assay (LPS-induced Macrophages)
This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) for 1-2 hours. Include a vehicle control (DMSO only) and a positive control (e.g., a known NF-κB inhibitor).
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess Reagent B (NED solution). A purple color will develop.
-
Absorbance Reading: Measure the absorbance at 540 nm. Calculate the concentration of nitrite (a stable product of NO) by comparing the readings to a standard curve prepared with sodium nitrite. The reduction in nitrite concentration indicates the anti-inflammatory activity of this compound.
-
Cell Viability (MTT Assay): In a parallel plate, perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
5.4 α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibitory effect of this compound on yeast α-glucosidase.[11][12]
-
Reaction Mixture Preparation: In a 96-well plate, add 20 µL of α-glucosidase enzyme solution (from baker's yeast, e.g., 1.0 U/mL in phosphate buffer, pH 6.9).
-
Inhibitor Addition: Add 20 µL of this compound solution at various concentrations (dissolved in a minimal amount of DMSO and diluted with buffer). Include a positive control (acarbose) and a negative control (buffer with DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM in phosphate buffer).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3).
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm.[11][12]
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting a dose-response curve.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental processes relevant to the study of this compound.
Caption: Workflow for Isolation and Pharmacological Screening of this compound.
Caption: Inhibition of the NF-κB Inflammatory Signaling Pathway by this compound.
Caption: Putative Inhibition of the PI3K/Akt/mTOR Pro-Survival Pathway.
Caption: this compound's Role in Promoting Apoptosis via Bcl-2 Inhibition.
Conclusion and Future Perspectives
This compound is a promising natural product with demonstrated potential in key areas of pharmacology, particularly as an anti-cancer and anti-inflammatory agent. Its high affinity for the anti-apoptotic protein Bcl-2 provides a strong rationale for its development as a cancer therapeutic. Furthermore, its ability to modulate fundamental inflammatory pathways like NF-κB, a hallmark of phytosterols, underscores its potential in managing chronic inflammatory diseases.
However, the field is still in its nascent stages. Future research should focus on:
-
Validation of Activities: Conducting rigorous in vitro and in vivo studies to confirm and quantify the anti-cancer and anti-inflammatory effects of pure this compound.
-
Derivative Synthesis: Systematically synthesizing derivatives of this compound to improve its pharmacological properties, including potency, selectivity, and bioavailability.
-
Mechanism of Action: Elucidating the detailed molecular mechanisms through which this compound exerts its effects on various signaling pathways.
-
Toxicology and Safety: Establishing a comprehensive safety and toxicology profile for this compound and its most promising derivatives.
By addressing these areas, the scientific and medical communities can unlock the full therapeutic potential of this compound, paving the way for its development into novel drugs for some of the most challenging human diseases.
References
- 1. This compound | C28H46O | CID 5283628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Phytosterols and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 9. Phytosterol organic acid esters: Characterization, anti-inflammatory properties and a delivery strategy to improve mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) DOI:10.1039/D4FO00917G [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
Stellasterol's Role in Cholesterol and Lipid Metabolism: A Technical Guide
Disclaimer: Scientific literature explicitly detailing the quantitative effects and specific molecular mechanisms of stellasterol on cholesterol and lipid metabolism is limited. This guide synthesizes current knowledge on closely related phytosterols and marine sterols to infer the potential roles and mechanisms of this compound, a steroidal compound derived from marine sources like sea stars.[1] The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a marine-derived sterol belonging to the phytosterol family.[1] Like other phytosterols, its structure is similar to cholesterol, suggesting a potential role in modulating cholesterol and lipid homeostasis. While specific studies on this compound are sparse, the well-documented effects of other phytosterols, such as sitosterol, campesterol, and fucosterol, provide a strong foundation for understanding its likely biological activities. The primary proposed mechanism for the cholesterol-lowering effect of phytosterols is the inhibition of intestinal cholesterol absorption.[2]
Postulated Mechanisms of Action
Based on the established actions of other phytosterols, this compound is likely to influence cholesterol and lipid metabolism through a multi-faceted approach involving both intestinal and hepatic pathways.
Inhibition of Intestinal Cholesterol Absorption
The primary and most well-understood mechanism of phytosterols is their ability to reduce the absorption of dietary and biliary cholesterol in the intestine. This is thought to occur through several complementary actions:
-
Competition for Micellar Solubilization: In the intestinal lumen, cholesterol must be incorporated into mixed micelles for absorption. Due to their structural similarity, phytosterols like this compound can displace cholesterol from these micelles, thereby reducing the amount of cholesterol available for uptake by enterocytes.
-
Modulation of Transporter Proteins:
-
Niemann-Pick C1-Like 1 (NPC1L1): This transporter is crucial for the uptake of cholesterol from the intestinal lumen into enterocytes. Phytosterols may compete with cholesterol for binding to NPC1L1, further inhibiting cholesterol absorption.
-
ATP-Binding Cassette (ABC) Transporters (ABCG5/ABCG8): These transporters are responsible for effluxing sterols from enterocytes back into the intestinal lumen. Phytosterols are known to be good substrates for ABCG5/G8, and their presence may enhance the efflux of both dietary phytosterols and cholesterol.
-
Regulation of Hepatic Cholesterol and Lipid Metabolism
Once absorbed in small amounts, and through indirect effects resulting from reduced cholesterol absorption, this compound may also modulate hepatic lipid metabolism:
-
Activation of Liver X Receptors (LXRs): LXRs are nuclear receptors that play a key role in cholesterol homeostasis. Some oxysterols, which can be metabolites of sterols, are natural LXR agonists. LXR activation can lead to:
-
Increased expression of ABCG5/G8 in the liver, promoting biliary cholesterol secretion.
-
Increased expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, providing another route for cholesterol elimination.
-
-
Modulation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2): SREBP-2 is a master transcriptional regulator of cholesterol synthesis. By reducing intestinal cholesterol absorption, phytosterols can lead to a decrease in cholesterol delivery to the liver. This can trigger a compensatory increase in hepatic cholesterol synthesis through the activation of the SREBP-2 pathway. However, some studies with other phytosterols suggest a more complex regulation where they might also directly or indirectly influence SREBP-2 activity.
Quantitative Data on the Effects of Related Sterols
Table 1: Effects of Various Phytosterols on Plasma Lipid Profile in Animal Models
| Sterol/Extract | Animal Model | Dosage | Duration | Change in Total Cholesterol (TC) | Change in LDL-C | Change in HDL-C | Change in Triglycerides (TG) | Reference |
| Plant Sterol Esters | Hamsters | 1% of diet | 4 weeks | ↓ 20% | ↓ 29% (non-HDL-C) | No significant change | No significant change | Favorable effects of fish oil esters of plant sterols on lipids and haemostasis in Syrian golden hamsters. |
| Mixed Phytosterols | Mice | 2% of diet | 28 weeks | ↓ (p<0.05) | Not reported | Not reported | No significant change | Effects of phytosterols' intake on systemic and tissue-specific lipid metabolism in C57BL/6J mice.[3] |
| Starfish Saponin Extract (Asterias amurensis) | In vitro | N/A | N/A | 34% cholesterol-binding ability | N/A | N/A | N/A | Cholesterol-binding ability of saponin from Japanese starfish.[4] |
Table 2: Effects of Phytosterol Supplementation on Human Lipid Profiles (Meta-analysis Data)
| Intervention | Population | Dosage | Duration | Change in LDL-C | Change in TC | Change in HDL-C | Change in TG | Reference |
| Phytosterols/Stanols | Hypercholesterolemic individuals | ~2 g/day | > 8 weeks | ↓ ~10-15% | ↓ | No significant change | ↓ (in some studies) | The effect of phytosterol supplementation on lipid profile: A critical umbrella review of interventional meta-analyses.[3] |
| Plant Sterols + Omega-3 | Hypercholesterolemic and hypertriglyceridemic individuals | 2.5 g/day PS + 0.9-1.8 g/day EPA+DHA | 4 weeks | ↓ ~13% | ↓ | No significant change | ↓ 9.3-16.2% | A low-fat spread with added plant sterols and fish omega-3 fatty acids lowers serum triglyceride and LDL-cholesterol concentrations in individuals with modest hypercholesterolaemia and hypertriglyceridaemia.[5] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized protocols based on standard methodologies for evaluating the effects of novel sterols on cholesterol and lipid metabolism.
In Vivo Animal Study Protocol
Objective: To evaluate the dose-dependent effects of this compound on plasma lipid profiles and markers of cholesterol metabolism in a hypercholesterolemic animal model.
Animal Model: Male Golden Syrian hamsters or C57BL/6J mice are commonly used models for studying hyperlipidemia.[6]
Diet and Treatment Groups:
-
Control Group: Fed a standard chow diet.
-
High-Cholesterol Diet (HCD) Group: Fed a diet supplemented with 0.5% - 1% cholesterol to induce hypercholesterolemia.
-
This compound Treatment Groups (Low, Medium, High Dose): Fed the HCD supplemented with varying concentrations of this compound (e.g., 0.5%, 1%, and 2% w/w).
-
Positive Control Group: Fed the HCD supplemented with a known lipid-lowering agent (e.g., ezetimibe or a statin).
Duration: 4-8 weeks.
Parameters to be Measured:
-
Weekly: Body weight and food intake.
-
At termination:
-
Plasma Analysis: Total cholesterol (TC), LDL-cholesterol (LDL-C), HDL-cholesterol (HDL-C), and triglycerides (TG) using enzymatic colorimetric assays.
-
Fecal Analysis: Neutral sterol and bile acid excretion to assess effects on cholesterol absorption and metabolism.
-
Hepatic Tissue Analysis:
-
Lipid content (TC and TG).
-
Gene expression analysis (qPCR) of key genes involved in cholesterol metabolism: SREBP-2, HMGCR, LDLR, LXRα, CYP7A1, ABCG5, ABCG8, and NPC1L1.
-
Protein expression analysis (Western blot) for key regulatory proteins.
-
-
In Vitro Cell Culture Protocol
Objective: To investigate the direct effects of this compound on cholesterol metabolism in hepatocytes and enterocytes.
Cell Lines:
-
Hepatocytes: Human hepatoma cell line HepG2.
-
Enterocytes: Human colon adenocarcinoma cell line Caco-2, differentiated into enterocyte-like cells.
Treatment:
-
Cells are incubated with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24-48 hours. A vehicle control (e.g., DMSO) is included.
Assays:
-
Cholesterol Uptake Assay: Using radiolabeled cholesterol ([³H]-cholesterol) to measure the effect of this compound on cholesterol uptake in Caco-2 cells.
-
Cholesterol Efflux Assay: Using [³H]-cholesterol-loaded cells to measure the effect of this compound on cholesterol efflux to an acceptor like HDL.
-
Gene and Protein Expression Analysis: As described in the in vivo protocol, focusing on genes and proteins relevant to the specific cell type.
This compound Extraction and Purification from Starfish (General Protocol)
1. Extraction:
-
Dried and powdered starfish tissue is subjected to sequential solvent extraction, typically starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent like methanol or a chloroform/methanol mixture to extract sterols and other polar compounds.[7]
2. Saponification:
-
The crude extract is saponified using an alcoholic potassium hydroxide (KOH) solution to hydrolyze steryl esters and release free sterols.
3. Purification:
-
The non-saponifiable fraction is extracted with a nonpolar solvent (e.g., hexane or diethyl ether).
-
The extracted sterols are then purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).[8]
4. Analysis and Quantification:
-
The purified this compound can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways likely modulated by this compound, based on the known mechanisms of other phytosterols.
Caption: Postulated mechanism of this compound in reducing intestinal cholesterol absorption.
Caption: Hypothesized hepatic signaling pathways modulated by this compound.
Conclusion and Future Directions
While direct evidence is currently lacking, the structural similarity of this compound to other well-studied phytosterols strongly suggests its potential as a modulator of cholesterol and lipid metabolism. The primary mechanism is likely the inhibition of intestinal cholesterol absorption, with potential secondary effects on hepatic gene expression via nuclear receptors like LXR and transcription factors such as SREBP-2.
Future research should focus on isolating and characterizing this compound from its marine sources to enable detailed in vitro and in vivo studies. Quantitative dose-response studies are needed to determine its efficacy in lowering plasma cholesterol and triglyceride levels. Furthermore, mechanistic studies using modern molecular biology techniques will be crucial to elucidate the specific signaling pathways and transporter proteins that are modulated by this compound, paving the way for its potential development as a nutraceutical or therapeutic agent for hyperlipidemia and related cardiovascular diseases.
References
- 1. Prospects of Marine Sterols against Pathobiology of Alzheimer’s Disease: Pharmacological Insights and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol-binding ability of saponin from Japanese starfish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A low-fat spread with added plant sterols and fish omega-3 fatty acids lowers serum triglyceride and LDL-cholesterol concentrations in individuals with modest hypercholesterolaemia and hypertriglyceridaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. racgp.org.au [racgp.org.au]
- 7. jetir.org [jetir.org]
- 8. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of Stellasterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stellasterol, a naturally occurring phytosterol found predominantly in sources such as the medicinal mushroom Ganoderma species and various marine organisms, has garnered significant interest within the scientific community. Its potential biological activities, including a high affinity for the anti-apoptotic protein Bcl-2 and inhibitory effects on α-glucosidase, position it as a compound of interest for further investigation in drug development and nutritional science.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of sterols. This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound, intended to guide researchers in its accurate and reliable measurement.
I. Quantitative Data Summary
The following table summarizes representative quantitative data for sterols found in natural sources, analyzed by GC-MS. While specific quantitative data for this compound is not widely published, this table serves as a template for presenting results from this compound analysis.
| Analyte | Sample Matrix | Concentration Range (µg/g dry weight) | Internal Standard | Reference Method |
| Ergosterol | Ganoderma lucidum | 189.1 - 1453.3 | 5α-cholestane | GC-MS after silylation[2] |
| Brassicasterol | Dried Morel Mushrooms | ~52% of total sterols | Not specified | GC-MS after silylation[3] |
| This compound | (Hypothetical) | To be determined | 5α-cholestane | GC-MS after silylation |
| β-Sitosterol | Ganoderma species | To be determined | 5α-cholestane | GC-MS after silylation |
| Campesterol | Ganoderma species | To be determined | 5α-cholestane | GC-MS after silylation |
II. Experimental Protocols
A. Protocol 1: Extraction and Saponification of this compound from Mushroom Samples
This protocol describes the initial steps of sample preparation to extract and hydrolyze sterol esters to yield free sterols, including this compound.
Materials:
-
Dried and powdered mushroom sample (e.g., Ganoderma lucidum)
-
n-Hexane
-
Ethanol (95%)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Reflux condenser
Procedure:
-
Extraction:
-
Weigh approximately 5 g of the dried, powdered mushroom sample into a cellulose extraction thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 200 mL of n-hexane to the boiling flask.
-
Extract the sample for 6-8 hours at the boiling point of n-hexane.
-
After extraction, concentrate the n-hexane extract to dryness using a rotary evaporator at 40°C.
-
-
Saponification:
-
To the dried lipid extract, add 50 mL of 2 M ethanolic potassium hydroxide.
-
Attach a reflux condenser and heat the mixture at 80°C for 1 hour with constant stirring. This step hydrolyzes any sterol esters to free sterols.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 50 mL of deionized water and 50 mL of n-hexane to the separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper n-hexane layer containing the unsaponifiable fraction (which includes this compound).
-
Repeat the extraction of the aqueous layer twice more with 50 mL of n-hexane each time.
-
Combine the n-hexane extracts and wash with 50 mL of deionized water until the washings are neutral (pH 7).
-
Dry the n-hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator. The resulting residue contains the free sterols.
-
B. Protocol 2: Derivatization and GC-MS Analysis of this compound
Free sterols are not sufficiently volatile for GC analysis. Therefore, a derivatization step to convert the hydroxyl group to a less polar and more volatile silyl ether is necessary.
Materials:
-
Dried sterol extract from Protocol 1
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard solution (e.g., 5α-cholestane in pyridine)
-
GC-MS system with a suitable capillary column
Procedure:
-
Derivatization:
-
To the dried sterol extract, add a known amount of internal standard (e.g., 100 µL of 1 mg/mL 5α-cholestane in pyridine).
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
After cooling, the sample is ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: Increase to 280°C at 10°C/min, hold for 10 minutes.
-
Ramp 2: Increase to 300°C at 5°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-600) for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of the this compound-TMS derivative and the internal standard.
-
-
Expected Mass Spectrum Fragmentation of this compound-TMS Derivative:
The mass spectrum of the trimethylsilyl (TMS) derivative of this compound is expected to show a molecular ion peak (M+). Common fragmentations for silylated sterols include the loss of a methyl group ([M-15]+), the loss of the trimethylsilanol group ([M-90]+), and cleavage of the side chain.[3] The specific fragmentation pattern will be characteristic of the this compound structure.
III. Signaling Pathways and Experimental Workflows
A. Experimental Workflow for GC-MS Analysis of this compound
The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS analysis of this compound.
B. This compound's Interaction with the Bcl-2 Apoptosis Pathway
This compound has been reported to have a high affinity for the Bcl-2 protein.[1] Bcl-2 is a key regulator of the intrinsic apoptosis pathway, where it acts to inhibit apoptosis. By binding to Bcl-2, this compound may disrupt its anti-apoptotic function, thereby promoting programmed cell death. The following diagram illustrates this proposed interaction.
C. This compound as an α-Glucosidase Inhibitor
This compound has been identified as a weak inhibitor of α-glucosidase.[1] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, this compound can slow down carbohydrate digestion and absorption, which may have implications for managing postprandial hyperglycemia.
References
Application Notes and Protocols for Assessing Stellasterol's Binding Affinity to Bcl-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stellasterol, a naturally occurring phytosterol, has garnered interest for its potential anticancer properties, which are hypothesized to be mediated through the induction of apoptosis. A key regulator of the intrinsic apoptotic pathway is the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that functions by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization and the subsequent cascade of events leading to cell death.[1][2] The ability of small molecules like this compound to directly bind to and inhibit the function of Bcl-2 is a critical area of investigation in the development of novel cancer therapeutics.
These application notes provide a comprehensive overview of established biophysical techniques for quantifying the binding affinity of this compound to the Bcl-2 protein. Detailed protocols for key experimental methodologies are provided to guide researchers in accurately determining the dissociation constant (Kd), a critical parameter for evaluating the potency and potential efficacy of a drug candidate.
Bcl-2 Signaling Pathway in Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3] This pathway is initiated by various intracellular stress signals, leading to the activation of pro-apoptotic "BH3-only" proteins. These proteins then activate the effector proteins Bax and Bak. In healthy cells, the anti-apoptotic protein Bcl-2 binds to and inhibits Bax and Bak.[4] For apoptosis to proceed, BH3-only proteins must bind to Bcl-2, releasing Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases. Small molecule inhibitors that mimic the action of BH3-only proteins can directly bind to Bcl-2, thereby promoting apoptosis.
Experimental Techniques for Measuring Binding Affinity
Several robust biophysical techniques can be employed to quantify the binding affinity between this compound and Bcl-2. The choice of method often depends on factors such as sample requirements, throughput needs, and the specific information desired (e.g., kinetics vs. equilibrium binding).
Data Presentation: Binding Affinities of Known Bcl-2 Inhibitors
While specific binding data for this compound and Bcl-2 is not yet publicly available, the following table summarizes the binding affinities (Ki or Kd) of several known small molecule inhibitors of Bcl-2. This data serves as a reference for the range of affinities that can be expected for potent inhibitors and provides a benchmark for new compounds like this compound.
| Inhibitor | Binding Affinity (Ki/Kd) to Bcl-2 | Technique | Reference |
| ABT-737 | 0.12 µM (Ki) | Not Specified | [5] |
| ABT-263 (Navitoclax) | <0.001 µM (Ki) | Not Specified | [5] |
| Venetoclax (ABT-199) | <0.01 nM (Ki) | Not Specified | [6] |
| Gossypol | 0.28 µM (Ki) | Not Specified | [5] |
| Apogossypol | 0.64 µM (Ki) | Not Specified | [5] |
| TW-37 | 0.12 µM (Ki) | Not Specified | [5] |
| BXI-72 | 0.9 ± 0.15 nM (Ki) | Fluorescence Polarization | [7] |
| Compound 6 | 1.6 µM (IC50) | Fluorescence Polarization | [8] |
| IS21 | 1.25 µM (KD) | Surface Plasmon Resonance | [9] |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10][11][12]
Experimental Workflow:
Protocol:
-
Protein and Compound Preparation:
-
Recombinantly express and purify human Bcl-2 protein. Ensure high purity (>95%) and proper folding.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the running buffer.
-
-
Immobilization of Bcl-2:
-
Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+ buffer).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified Bcl-2 protein (typically 10-50 µg/mL in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Resonance Units).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject the serial dilutions of this compound over the immobilized Bcl-2 surface at a constant flow rate (e.g., 30 µL/min).
-
Include a buffer-only injection as a control for baseline drift.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[13]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15]
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Dialyze purified Bcl-2 protein and dissolve this compound in the same buffer to minimize heats of dilution. A typical buffer is 20 mM phosphate, 150 mM NaCl, pH 7.4.
-
Accurately determine the concentrations of both Bcl-2 and this compound.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the Bcl-2 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of this compound into the Bcl-2 solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the integrated heat per mole of injectant against the molar ratio of this compound to Bcl-2.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[16]
-
Fluorescence Polarization (FP)
FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner.[17]
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Synthesize or purchase a fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., FITC-BakBH3). This will serve as the fluorescent tracer.
-
Prepare purified Bcl-2 protein.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure (Competition Assay):
-
In a microplate, add a constant concentration of Bcl-2 and the fluorescent tracer. The concentration of Bcl-2 should be in the range of the tracer's Kd for Bcl-2.
-
Add the serial dilutions of this compound to the wells.
-
Include controls for unbound tracer (no Bcl-2) and fully bound tracer (no this compound).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the bound tracer.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[18]
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell of the molecule due to binding.[19][20][21]
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Label the purified Bcl-2 protein with a fluorescent dye (e.g., using an NHS-ester reactive dye).
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
MST Measurement:
-
Mix the fluorescently labeled Bcl-2 (at a constant concentration) with the different concentrations of this compound.
-
Load the mixtures into MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move along this gradient.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration.
-
The resulting binding curve is fitted to the appropriate equation to determine the dissociation constant (Kd).[22]
-
Conclusion
The assessment of this compound's binding affinity to Bcl-2 is a crucial step in elucidating its mechanism of action and evaluating its therapeutic potential. The techniques and protocols outlined in these application notes provide a robust framework for researchers to quantitatively characterize this molecular interaction. By employing methods such as SPR, ITC, FP, and MST, scientists can obtain reliable binding data that will be instrumental in advancing the development of this compound as a potential anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. scispace.com [scispace.com]
- 13. publ.iss.it [publ.iss.it]
- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. zaguan.unizar.es [zaguan.unizar.es]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methods for synthesizing Stellasterol analogs for structure-activity relationship studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed methodologies for the synthesis of Stellasterol analogs and subsequent structure-activity relationship (SAR) studies. Due to the limited availability of direct research on this compound analog synthesis, this document extrapolates from established methods for the synthesis and analysis of structurally related sterols, such as ergosterol, cholesterol, and other phytosterols.
Introduction to this compound
This compound (5α-ergosta-7,22-dien-3β-ol) is a naturally occurring sterol found in various organisms, including the medicinal mushroom Ganoderma australe and the plant Clerodendrum chinense.[1][2] Emerging research has highlighted its potential as a bioactive compound. Notably, this compound has demonstrated a high binding affinity for the anti-apoptotic protein Bcl-2 (Ki: 118.05 nM), suggesting its potential in cancer therapy.[1] Additionally, it has been identified as a weak inhibitor of α-glucosidase, indicating possible applications in managing diabetes.[1]
To explore and optimize the therapeutic potential of this compound, the synthesis and evaluation of a diverse library of its analogs are crucial. By systematically modifying the core structure of this compound, researchers can elucidate key structural features responsible for its biological activity and develop new compounds with enhanced potency and selectivity.
Proposed Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs can be approached by modifying its core structure at several key positions: the C3-hydroxyl group, the C7-C8 double bond, and the C22-C23 double bond in the side chain. The following protocols are adapted from established methods for the synthesis of other sterol analogs.
Protocol 1: Modification of the C3-Hydroxyl Group
The C3-hydroxyl group is a common target for modification to influence the polarity and bioavailability of steroidal compounds.
Objective: To synthesize C3-O-alkylated and C3-esterified this compound analogs.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure for C3-O-Alkylation:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium hydride (1.2 equivalents) portion-wise at 0°C and stir the mixture for 30 minutes.
-
Add the desired alkyl halide (1.5 equivalents) and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the C3-O-alkylated this compound analog.
Procedure for C3-Esterification:
-
Dissolve this compound in a mixture of DCM and pyridine.
-
Cool the solution to 0°C and add the desired acyl chloride or anhydride (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting ester by silica gel column chromatography.
Protocol 2: Modification of the Steroid Nucleus (Δ7 and Δ22 Bonds)
Hydrogenation or epoxidation of the double bonds in the B-ring and the side chain can provide insights into the importance of these structural features for biological activity.
Objective: To synthesize di-, tetra-, and hexahydro-Stellasterol analogs.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate or ethanol
-
Hydrogen gas supply
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure for Hydrogenation:
-
Dissolve this compound in ethyl acetate or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) to follow the disappearance of the starting material and the appearance of partially or fully saturated products.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the hydrogenated analog(s), which may require further purification by chromatography to separate diastereomers.
Procedure for Epoxidation:
-
Dissolve this compound in DCM and cool to 0°C.
-
Add m-CPBA (1.1 equivalents per double bond to be epoxidized) portion-wise.
-
Stir the reaction at 0°C and allow it to warm to room temperature. Monitor by TLC.
-
Upon completion, quench the excess peracid by adding a saturated solution of sodium thiosulfate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Structure-Activity Relationship (SAR) Studies
A systematic SAR study is essential to understand how structural modifications of this compound affect its biological activity.
Experimental Workflow for SAR Studies
Caption: Workflow for the synthesis and SAR study of this compound analogs.
Quantitative Data Presentation
The biological activity data for the synthesized this compound analogs should be summarized in a clear, tabular format to facilitate comparison and the identification of SAR trends.
Table 1: Hypothetical SAR Data for this compound Analogs against Bcl-2
| Compound ID | R (C3-Position) | Ring B Modification | Side Chain Modification | Bcl-2 Binding Affinity (Ki, nM) |
| This compound | -OH | Δ7 | Δ22 | 118.05 |
| Analog 1a | -OCH3 | Δ7 | Δ22 | Experimental Value |
| Analog 1b | -OCOCH3 | Δ7 | Δ22 | Experimental Value |
| Analog 2a | -OH | Saturated | Δ22 | Experimental Value |
| Analog 2b | -OH | Δ7 | Saturated | Experimental Value |
| Analog 2c | -OH | Saturated | Saturated | Experimental Value |
Table 2: Hypothetical SAR Data for this compound Analogs as α-Glucosidase Inhibitors
| Compound ID | R (C3-Position) | Ring B Modification | Side Chain Modification | α-Glucosidase Inhibition (IC50, µM) |
| This compound | -OH | Δ7 | Δ22 | >100 (Weak) |
| Analog 1a | -OCH3 | Δ7 | Δ22 | Experimental Value |
| Analog 1b | -OCOCH3 | Δ7 | Δ22 | Experimental Value |
| Analog 2a | -OH | Saturated | Δ22 | Experimental Value |
| Analog 2b | -OH | Δ7 | Saturated | Experimental Value |
| Analog 2c | -OH | Saturated | Saturated | Experimental Value |
Potential Signaling Pathways
Based on the known activities of other sterols and the high affinity of this compound for Bcl-2, several signaling pathways could be modulated by this compound and its analogs.
Bcl-2 Mediated Apoptosis Pathway
This compound's binding to Bcl-2 suggests its involvement in the intrinsic apoptosis pathway. By inhibiting Bcl-2, this compound analogs could promote the release of pro-apoptotic factors like cytochrome c from the mitochondria, leading to caspase activation and programmed cell death.
Caption: Proposed mechanism of this compound analogs in the Bcl-2 mediated apoptosis pathway.
Conclusion
The development of novel therapeutic agents based on the this compound scaffold is a promising area of research. The protocols and strategies outlined in these application notes provide a foundational framework for the synthesis of a diverse library of this compound analogs and the systematic evaluation of their structure-activity relationships. While direct precedent for this compound analog synthesis is limited, the wealth of knowledge in general sterol chemistry provides robust and adaptable methodologies. Through iterative cycles of synthesis, biological testing, and data analysis, it will be possible to identify lead compounds with enhanced therapeutic properties and to elucidate the molecular mechanisms underlying their activity.
References
Application Notes and Protocols for Studying Stellasterol Absorption Using Caco-2 Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stellasterol, a naturally occurring phytosterol, has garnered interest for its potential health benefits. Understanding its intestinal absorption is crucial for evaluating its efficacy as a nutraceutical or therapeutic agent. The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium, providing a valuable tool to investigate the absorption and transport mechanisms of compounds like this compound.[1][2][3] This document provides detailed application notes and protocols for utilizing the Caco-2 assay to study this compound absorption.
This compound is characterized as a lipophilic compound, practically insoluble in water.[4][5] This property presents specific challenges in permeability assays, such as low solubility in aqueous buffers and non-specific binding to labware. The following protocols are tailored to address these challenges and provide a robust framework for assessing this compound's permeability.
Experimental Protocols
I. Caco-2 Cell Culture and Monolayer Formation
This protocol details the steps for culturing Caco-2 cells to form a differentiated and polarized monolayer, which is essential for a reliable permeability assay.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Cell culture flasks, plates, and other sterile labware
Procedure:
-
Cell Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell density.
-
Seed the Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
-
Monolayer Differentiation:
-
Add fresh culture medium to both the apical and basolateral (lower) chambers.
-
Culture the cells for 18-21 days to allow for spontaneous differentiation into a polarized monolayer.
-
Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is critical for accurate permeability measurements. It can be assessed by two main methods:
-
Transepithelial Electrical Resistance (TEER): Measure the TEER using a voltmeter with "chopstick" electrodes. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.
-
Paracellular Marker Permeability: Assess the permeability of a low-permeability marker, such as Lucifer yellow or mannitol. The apparent permeability coefficient (Papp) for mannitol should be low, typically in the range of 1.30 ± 0.77 × 10⁻⁶ cm/s, confirming tight junction integrity.[6]
-
-
II. This compound Permeability Assay (Bidirectional Transport)
This protocol describes the bidirectional transport experiment to determine the apparent permeability (Papp) of this compound across the Caco-2 monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. This allows for the investigation of both passive absorption and active efflux mechanisms.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® supports
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with 25 mM HEPES, pH 7.4. For lipophilic compounds like this compound, consider modifications (see below).
-
This compound stock solution (in a suitable solvent like DMSO)
-
Reference compounds:
-
High permeability: Propranolol
-
Low permeability: Mannitol
-
-
LC-MS/MS or other suitable analytical method for quantifying this compound.
Protocol Modifications for Lipophilic Compounds:
Due to this compound's low aqueous solubility, modifications to the standard transport buffer are recommended to improve its solubility and reduce non-specific binding:
-
Use of Simulated Intestinal Fluid: Fasted State Simulated Intestinal Fluid (FaSSIF) can be used in the apical compartment to better mimic in vivo conditions.
-
Addition of Bovine Serum Albumin (BSA): Add 1-4% BSA to the basolateral receiver compartment to act as a "sink" and improve the recovery of lipophilic compounds.
-
Inclusion of a Co-solvent: A small percentage of a water-miscible solvent like DMSO (typically ≤ 1%) can be used in the donor solution to aid solubility.
Procedure:
-
Preparation:
-
Prepare the dosing solutions of this compound and reference compounds in the appropriate transport buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting cell monolayer integrity.
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Apical to Basolateral (A-B) Transport:
-
Remove the buffer from the apical and basolateral chambers.
-
Add the this compound dosing solution to the apical chamber (e.g., 0.5 mL for a 12-well plate).
-
Add fresh transport buffer (containing BSA if used) to the basolateral chamber (e.g., 1.5 mL for a 12-well plate).
-
Take a sample from the apical chamber at time zero (T0).
-
Incubate the plate at 37°C on an orbital shaker (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Remove the buffer from the apical and basolateral chambers.
-
Add fresh transport buffer to the apical chamber.
-
Add the this compound dosing solution to the basolateral chamber.
-
Take a sample from the basolateral chamber at time zero (T0).
-
Incubate as described for A-B transport.
-
Collect samples from the apical chamber at the specified time points and replace with fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all collected samples using a validated analytical method like LC-MS/MS.
-
III. Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt: The rate of permeation of the compound across the monolayer (µmol/s or mg/s). This is the slope of the cumulative amount of compound in the receiver chamber versus time.
-
A: The surface area of the Transwell® membrane (cm²).
-
C0: The initial concentration of the compound in the donor chamber (µmol/mL or mg/mL).
The Efflux Ratio (ER) is calculated to assess the potential for active efflux:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the Caco-2 permeability assay of this compound. The data for this compound is hypothetical and serves as an example.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H46O | [5][7] |
| Molecular Weight | 398.7 g/mol | [5] |
| Solubility | Practically insoluble in water | [4] |
| Class | Ergosterols and derivatives | [4] |
Table 2: Apparent Permeability (Papp) and Efflux Ratio of this compound and Reference Compounds in Caco-2 Cells
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound (Hypothetical) | 0.8 | 1.2 | 1.5 | Low to Moderate |
| Propranolol (High Permeability) | 25.0 | 23.5 | 0.94 | High |
| Mannitol (Low Permeability) | 0.5 | 0.6 | 1.2 | Low |
Permeability Classification based on Yee, 1997: Poorly absorbed (<1 x 10⁻⁶ cm/s), Moderately absorbed (1-10 x 10⁻⁶ cm/s), Well absorbed (>10 x 10⁻⁶ cm/s).[8]
Visualizations
Experimental Workflow
Caption: Workflow for Caco-2 Permeability Assay of this compound.
Hypothesized Signaling Pathway for this compound Absorption
While the specific signaling pathways for this compound absorption have not been fully elucidated, it is hypothesized to follow a mechanism similar to that of other dietary sterols like cholesterol and phytosterols. This involves passive diffusion and the potential involvement of membrane transporters.
Caption: Hypothesized mechanism of this compound absorption in enterocytes.
References
- 1. beta-Sitosterol stimulates ceramide metabolism in differentiated Caco2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB005294) - FooDB [foodb.ca]
- 5. biocrick.com [biocrick.com]
- 6. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C28H46O | CID 5283628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Large-Scale Purification of Stellasterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale purification of Stellasterol.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining this compound?
A1: this compound is a marine sterol primarily isolated from various marine invertebrates, with starfish, such as those from the genus Asterias, being a notable source. It can also be found in other marine organisms like sponges and some microalgae.
Q2: What are the main challenges in the large-scale purification of this compound?
A2: The primary challenges in purifying this compound on a large scale include:
-
Complex starting material: Crude extracts from marine organisms contain a complex mixture of lipids and other sterols with similar physicochemical properties to this compound, making separation difficult.
-
Low abundance: this compound may be a minor component in the total sterol fraction of the source organism.
-
Co-elution of impurities: Structurally similar sterols, such as brassicasterol and other isomers, often co-elute with this compound during chromatographic separation.
-
Crystallization difficulties: Achieving high-purity crystals of this compound can be challenging due to the presence of closely related impurities that can inhibit or co-crystallize with the target molecule.
-
Potential for degradation: Like other sterols, this compound can be susceptible to degradation under harsh extraction and purification conditions (e.g., high temperatures, strong acids or bases).[1]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The most common and effective methods for assessing the purity of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying sterols. It provides detailed information about the composition of the sterol mixture and can detect trace impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is used for both analytical purity checks and for preparative purification. A C18 reversed-phase column is commonly employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the purified this compound and ensuring no structural degradation has occurred.
Troubleshooting Guides
Extraction & Initial Cleanup
Q: My extraction yield of the crude sterol fraction is very low. What could be the issue?
A: Low extraction yields can be attributed to several factors:
-
Inefficient cell lysis: The rigid cell structures of the source material may not be adequately disrupted.
-
Solution: Ensure the source material is thoroughly homogenized or ground into a fine powder before extraction. For large-scale operations, consider mechanical disruption methods.
-
-
Inappropriate solvent system: The polarity of the extraction solvent may not be optimal for this compound.
-
Solution: A mixture of polar and non-polar solvents is often most effective. A common starting point is a chloroform/methanol or hexane/isopropanol system. Sequential extraction with solvents of increasing polarity can also be beneficial.
-
-
Insufficient extraction time or temperature: The extraction may not be running long enough or at a suitable temperature to efficiently extract the sterols.
-
Solution: Increase the extraction time and/or moderately increase the temperature. However, be cautious of potential degradation at elevated temperatures.[1]
-
Chromatographic Purification
Q: I am seeing significant co-elution of this compound with other sterols during column chromatography. How can I improve the separation?
A: Co-elution of sterols is a common challenge due to their structural similarities. Here are some strategies to improve resolution:
-
Optimize the stationary phase:
-
Silica Gel: For normal-phase chromatography, ensure the silica gel is properly activated and consider using a smaller particle size for higher resolution.
-
Reversed-Phase (C18): For preparative HPLC, use a high-quality C18 column with a high surface area and uniform particle size.
-
-
Optimize the mobile phase:
-
Normal-Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or isopropanol) can be effective. A shallow gradient around the elution point of this compound can improve separation from closely eluting isomers.
-
Reversed-Phase: A mobile phase of methanol and water is common. Fine-tuning the methanol concentration or using a very shallow gradient can enhance separation. Acetonitrile can also be used as an alternative to methanol and may offer different selectivity.
-
-
Consider argentation chromatography: Impregnating the silica gel with silver nitrate can improve the separation of sterols based on the number and position of double bonds in their structure.
Q: My product is not eluting from the column, or the recovery is very low.
A: This could be due to several reasons:
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Irreversible adsorption: this compound may be strongly and irreversibly binding to the stationary phase.
-
Solution: For silica gel chromatography, deactivating the silica gel with a small amount of a polar solvent like water or triethylamine can reduce strong adsorption. Ensure the sample is not too polar for the chosen mobile phase.
-
-
Precipitation on the column: If the mobile phase is too weak (not a good solvent for this compound), the compound may precipitate at the head of the column.
-
Solution: Ensure the sample is fully dissolved in the loading solvent, which should be compatible with the mobile phase. A stronger initial mobile phase or a different solvent system may be required.
-
Crystallization
Q: this compound is not crystallizing from the solution, or it is "oiling out". What should I do?
A: Crystallization can be a meticulous process. Here are some troubleshooting steps:
-
Solvent selection: The chosen solvent system may not be appropriate.
-
Solution: A good crystallization solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures. A binary solvent system, consisting of a "good" solvent and a "poor" solvent (anti-solvent), often works well. Common solvent systems for sterols include ethanol/water, acetone/hexane, and ethyl acetate/heptane.
-
-
Purity of the material: The presence of impurities can significantly inhibit crystallization or lead to the formation of an oil.
-
Solution: The material may require further chromatographic purification to remove impurities that are hindering crystal lattice formation. Aim for a purity of >95% before attempting crystallization.
-
-
Cooling rate: Cooling the solution too quickly can lead to the formation of an amorphous solid or oil instead of crystals.
-
Solution: Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of well-ordered crystals.
-
-
Supersaturation: The solution may not be sufficiently supersaturated.
-
Solution: Slowly evaporate some of the solvent to increase the concentration of this compound. Seeding the solution with a small crystal of pure this compound (if available) can also induce crystallization.
-
Q: The purity of my crystallized this compound is not high enough.
A: This is likely due to co-crystallization with impurities.
-
Solution:
-
Recrystallization: Perform one or more recrystallization steps. With each recrystallization, the purity of the product should increase.
-
Solvent choice: Experiment with different crystallization solvents, as the solubility of impurities will vary, potentially leaving more of them in the mother liquor.
-
Washing: Ensure the collected crystals are washed with a small amount of cold crystallization solvent to remove any adhering mother liquor containing impurities.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Phytosterols (Adapted for this compound)
| Extraction Method | Solvent System | Typical Yield Range (%) | Purity of Crude Extract (%) | Key Considerations |
| Maceration | Chloroform/Methanol (2:1 v/v) | 0.5 - 2.0 | 40 - 60 | Simple, but can be time-consuming and less efficient for large scale. |
| Soxhlet Extraction | n-Hexane or Petroleum Ether | 1.0 - 3.5 | 50 - 70 | More efficient than maceration, but requires elevated temperatures which may degrade some sterols.[1] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | 1.5 - 4.0 | 60 - 80 | "Green" and efficient method, but requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Ethanol | 2.0 - 5.0 | 55 - 75 | Rapid extraction times, but careful control of temperature is needed to prevent degradation. |
Note: The data presented are generalized from phytosterol purification literature and may require optimization for this compound.
Table 2: Typical Parameters for Chromatographic Purification of Sterols
| Chromatography Type | Stationary Phase | Mobile Phase System | Typical Purity Achieved (%) |
| Flash Chromatography | Silica Gel (60 Å, 230-400 mesh) | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | 80 - 95 |
| Preparative HPLC | C18 Silica (10 µm) | Methanol/Water gradient (e.g., 90:10 to 100:0) | > 98 |
Note: These are starting parameters and should be optimized based on analytical scale separations.
Table 3: Solvent Systems for Crystallization of Phytosterols
| Solvent 1 (Good Solvent) | Solvent 2 (Anti-Solvent) | Typical Ratio (v/v) | Expected Purity after Recrystallization (%) |
| Ethanol | Water | 9:1 | > 97 |
| Acetone | n-Hexane | 1:3 | > 96 |
| Ethyl Acetate | Heptane | 1:4 | > 97 |
| Methanol | Water | 8:2 | > 95 |
Note: The optimal solvent system and ratio should be determined experimentally for this compound.[2]
Experimental Protocols
Protocol 1: Large-Scale Extraction of Crude this compound from Marine Invertebrates
-
Source Material Preparation:
-
Freeze-dry the marine invertebrate tissue (e.g., starfish) to remove water.
-
Grind the dried tissue into a fine powder using a blender or mill.
-
-
Solvent Extraction:
-
Suspend the powdered material in a mixture of chloroform and methanol (2:1 v/v) at a ratio of 1:10 (w/v).
-
Stir the suspension vigorously at room temperature for 24 hours.
-
Filter the mixture through a Büchner funnel to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh solvent.
-
-
Solvent Partitioning:
-
Combine all the extracts and wash with a 0.9% NaCl solution to remove water-soluble impurities.
-
Separate the lower organic layer and dry it over anhydrous sodium sulfate.
-
-
Concentration:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.
-
-
Saponification (Optional but Recommended):
-
Dissolve the crude lipid extract in 1 M ethanolic KOH.
-
Reflux the mixture for 1-2 hours to hydrolyze any steryl esters.
-
Cool the mixture and extract the unsaponifiable fraction (containing free sterols) with diethyl ether or hexane.
-
Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude sterol fraction.
-
Protocol 2: Purification of this compound by Flash Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (230-400 mesh) in a slurry with n-hexane. The amount of silica should be about 50-100 times the weight of the crude sterol fraction.
-
-
Sample Loading:
-
Dissolve the crude sterol fraction in a minimal amount of chloroform or the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Carefully add the dried sample-silica mixture to the top of the prepared column.
-
-
Elution:
-
Begin elution with n-hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 10% to 30% ethyl acetate in hexane.
-
Collect fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a similar solvent system.
-
-
Fraction Pooling and Concentration:
-
Pool the fractions containing this compound (identified by comparison with a standard, if available, or by subsequent GC-MS analysis).
-
Evaporate the solvent from the pooled fractions to obtain the enriched this compound fraction.
-
Protocol 3: High-Purity Purification by Preparative HPLC
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 10 µm).
-
Equilibrate the column with the initial mobile phase (e.g., 95% methanol in water).
-
-
Sample Preparation:
-
Dissolve the enriched this compound fraction from flash chromatography in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Run a gradient from 95% to 100% methanol over a suitable time (e.g., 30-60 minutes) at a flow rate appropriate for the column size (e.g., 10-20 mL/min).
-
Monitor the elution profile using a UV detector (around 205-210 nm for sterols).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound using an automated fraction collector.
-
-
Purity Analysis and Concentration:
-
Analyze the purity of the collected fraction using analytical HPLC or GC-MS.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Protocol 4: Crystallization of this compound
-
Solvent Selection:
-
Dissolve a small amount of the purified this compound in a few potential "good" solvents (e.g., ethanol, acetone, ethyl acetate) with gentle heating.
-
To the hot solution, add a "poor" solvent (anti-solvent) (e.g., water, n-hexane, heptane) dropwise until the solution becomes slightly turbid.
-
Reheat to clarify the solution. The solvent system that results in crystal formation upon slow cooling is a good candidate.
-
-
Crystallization Procedure:
-
Dissolve the bulk of the purified this compound in a minimal amount of the chosen hot "good" solvent.
-
Add the "poor" solvent dropwise while the solution is hot until slight turbidity persists.
-
Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cover the container and allow it to cool slowly to room temperature.
-
Once at room temperature, transfer the container to a refrigerator (4 °C) for 24-48 hours to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: Workflow for the large-scale purification of this compound.
References
Stabilizing Stellasterol in different solvent systems for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing stellasterol in various solvent systems for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving and storing this compound?
A1: this compound, a lipophilic compound, exhibits good solubility in several organic solvents. For long-term storage, it is crucial to select a solvent that not only dissolves the compound but also minimizes degradation. Based on available data, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices.[1] It is recommended to purge the solvent with an inert gas like nitrogen or argon before preparing the solution to minimize oxidative degradation.[1]
Q2: My this compound solution has turned yellow. What does this indicate and what should I do?
A2: A yellow discoloration in a this compound solution is often an indication of oxidative degradation.[2] The formation of conjugated systems or chromophoric degradation products can lead to a visible color change.[2] If you observe this, it is recommended to discard the solution and prepare a fresh one. To prevent this, store solutions in amber vials to protect from light, under an inert atmosphere, and at low temperatures.
Q3: Can I store this compound in an aqueous solution?
A3: Storing this compound in purely aqueous solutions for extended periods is not recommended due to its very low solubility and potential for precipitation and degradation.[1] For experiments requiring an aqueous medium, it is best to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol and then dilute it with the aqueous buffer of choice. These aqueous preparations should be used immediately and are not recommended for storage for more than one day.[1]
Q4: What are the primary factors that cause this compound to degrade in solution?
A4: The main factors contributing to this compound degradation are exposure to oxygen, light, heat, and inappropriate pH conditions. Oxidation is a major degradation pathway, leading to the formation of various phytosterol oxidation products (POPs). The double bonds in the sterol structure are particularly susceptible to oxidation.
Q5: How can I prevent the degradation of this compound during long-term storage?
A5: To ensure the long-term stability of this compound solutions, the following practices are recommended:
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Use High-Purity Solvents: Impurities in solvents can catalyze degradation reactions.
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Inert Atmosphere: Purge the solvent with nitrogen or argon before use and store the solution under an inert gas blanket.
-
Light Protection: Store solutions in amber glass vials or protect them from light by wrapping them in aluminum foil.
-
Low Temperature: Store solutions at -20°C or below.
-
Add Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) or α-tocopherol to the solution, especially if prolonged storage at higher temperatures is unavoidable.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Incompatible injection solvent. | - Use a high-purity silica column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase.[3] |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Dilute the sample.- Ensure the injection solvent is weaker than or the same as the mobile phase.[3] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column not equilibrated. | - Ensure proper mixing and degassing of the mobile phase.- Check the pump for leaks or bubbles.- Use a column oven for temperature control.- Allow sufficient time for column equilibration before each run.[4] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp aging. | - Use fresh, high-purity solvents.- Flush the system and clean the detector cell.- Degas the mobile phase thoroughly.- Replace the detector lamp if necessary.[4][5] |
| Ghost Peaks | - Contaminants in the injection solvent or from a previous injection. | - Run a blank injection with the solvent.- Ensure adequate flushing of the column between runs. |
This compound Solution Stability Troubleshooting
References
Technical Support Center: Troubleshooting Low Yields in the Chemical Synthesis of Stellasterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the chemical synthesis of Stellasterol, specifically focusing on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in this compound synthesis where yield loss commonly occurs?
A1: Yield loss in this compound synthesis can occur at several stages. The most critical steps are typically:
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Initial condensation reactions: Incomplete reactions or the formation of side products during the creation of the sterol backbone can significantly lower the overall yield.
-
Grignard reactions for side-chain introduction: The reactivity of the Grignard reagent is highly sensitive to moisture and air, which can lead to its quenching and result in a low yield of the desired product.
-
Dehydration and isomerization steps: These reactions often require carefully controlled temperature and acidic conditions. Suboptimal conditions can lead to the formation of undesired isomers or degradation of the product.
-
Purification: Loss of product during chromatographic separation or crystallization is a common issue, especially if intermediates have similar polarities.[1][2]
Q2: My starting materials are not fully consumed, leading to a low yield. What are the likely causes?
A2: Incomplete conversion of starting materials can be attributed to several factors:
-
Insufficient reaction time or temperature: The reaction may not have proceeded to completion.
-
Improper stoichiometry of reactants: An incorrect ratio of reactants can leave the limiting reagent partially unreacted.
-
Catalyst deactivation: The catalyst may have lost its activity due to impurities or degradation.
-
Poor solubility of starting materials: If the reactants are not fully dissolved in the solvent, the reaction rate will be significantly reduced.
Q3: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?
A3: The formation of side products is a common cause of low yields. To minimize them:
-
Optimize reaction conditions: Systematically vary parameters like temperature, reaction time, and catalyst loading to find the optimal conditions that favor the desired product.[3][4]
-
Control the addition of reagents: Slow, dropwise addition of a reactive reagent can often prevent localized high concentrations that may lead to side reactions.
-
Use of protecting groups: Protecting sensitive functional groups can prevent them from participating in unwanted side reactions.
-
Ensure an inert atmosphere: For reactions sensitive to air or moisture, such as those involving organometallics, maintaining an inert atmosphere using nitrogen or argon is crucial.
Troubleshooting Guides
Issue 1: Low Yield in the Grignard Reaction for Side-Chain Introduction
This section provides a systematic approach to troubleshooting low yields in the key Grignard reaction step for introducing the this compound side-chain.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in the Grignard reaction.
Experimental Protocol: Grignard Reaction
-
Preparation: All glassware must be flame-dried under vacuum and cooled under a stream of dry nitrogen. Anhydrous diethyl ether or THF should be used as the solvent.
-
Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of the appropriate alkyl halide in the anhydrous solvent is added dropwise to initiate the reaction. The reaction mixture is typically stirred until the magnesium is consumed.
-
Reaction with Steroid Ketone: The steroid ketone starting material is dissolved in the anhydrous solvent and cooled in an ice bath. The prepared Grignard reagent is then added dropwise to the ketone solution under a nitrogen atmosphere.
-
Quenching: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) |
| Solvent | Technical grade THF | Anhydrous THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Atmosphere | Nitrogen balloon | High-purity Nitrogen line |
| Grignard Reagent | Commercially sourced | Freshly prepared and titrated |
| Observed Yield | 30% | 85% |
Issue 2: Inefficient Purification Leading to Product Loss
Purification is a critical step where a significant amount of the synthesized this compound can be lost. This guide provides steps to optimize the purification process.
Troubleshooting Logic:
References
Technical Support Center: Optimizing HPLC Parameters for Sterol Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of Stellasterol and its related sterols.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column choice for separating this compound and related sterols?
A1: The most widely used columns for sterol separation are reversed-phase (RP) C18 columns.[1][2][3] These columns provide good retention and resolution for non-polar compounds like sterols. For complex mixtures or challenging separations of isomers, C30 columns or columns with different particle sizes (e.g., sub-2 µm for UHPLC) may offer improved performance.[4][5]
Q2: How do I prepare my sample for HPLC analysis of sterols?
A2: Proper sample preparation is crucial. A typical procedure involves a saponification step to hydrolyze steryl esters, followed by an extraction of the unsaponifiable matter.[1][6] This extract can be further purified using Solid-Phase Extraction (SPE) to remove interfering compounds, which helps prevent issues like high backpressure and poor resolution.[2] The final extract is then dissolved in a solvent compatible with the mobile phase, often methanol or acetonitrile.[1][2]
Q3: What detection method is best for sterols like this compound?
A3: Sterols lack strong chromophores, making UV detection challenging.[4][7] A low wavelength, typically around 205-210 nm, is often used, but this can lead to baseline noise and interference.[3][8] To improve sensitivity, derivatization with a UV-absorbing agent can be performed.[1][7][9] More advanced detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are highly effective, with MS providing superior sensitivity and selectivity, especially for co-eluting compounds.[1][10][11]
Q4: Can I run a gradient or isocratic elution for sterol separation?
A4: Both gradient and isocratic methods are used for sterol analysis. Isocratic methods, using a constant mobile phase composition (e.g., acetonitrile/methanol mixtures), are simpler and can be very effective for separating a few known compounds.[1][3][8] Gradient elution, where the mobile phase strength is increased over time, is generally better for complex samples containing sterols with a wider range of polarities, as it can improve resolution and reduce analysis time.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
-
Possible Cause: Sample solvent incompatibility. Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your final sterol extract in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility and inject the smallest possible volume.[12]
-
-
Possible Cause: Column overload. Injecting too much sample can saturate the column, leading to broad or fronting peaks.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Possible Cause: Secondary interactions. Residual silanols on the silica backbone of the column can interact with the hydroxyl group of sterols, causing peak tailing.
-
Solution: Use a well-end-capped column. Adding a small amount of a competitive agent like triethylamine (TEA) to the mobile phase can sometimes help, but check for compatibility with your detector (especially MS). Lowering the mobile phase pH can also reduce silanol interactions.[13]
-
-
Possible Cause: Column contamination or degradation. Accumulation of strongly retained compounds from the sample matrix can damage the column inlet, leading to distorted peaks.
Issue 2: Poor Resolution Between this compound and Related Isomers
-
Possible Cause: Inadequate mobile phase strength.
-
Solution: Systematically adjust the ratio of your mobile phase solvents. For reversed-phase C18, decreasing the percentage of the strong organic solvent (e.g., methanol or acetonitrile) will increase retention and may improve the separation between closely eluting peaks.[14]
-
-
Possible Cause: Incorrect solvent choice. The selectivity for sterols can be highly dependent on the organic solvent used.
-
Possible Cause: Column temperature is not optimal.
-
Possible Cause: Insufficient column efficiency.
Issue 3: High System Backpressure
-
Possible Cause: Blockage in the system. Particulates from the sample, mobile phase, or pump seal wear can clog tubing or, more commonly, the column inlet frit.
-
Possible Cause: Mobile phase precipitation. If using buffered mobile phases, salts can precipitate if the organic solvent concentration becomes too high.
-
Solution: Ensure your buffer is soluble in all mobile phase compositions used during the run. Always filter aqueous mobile phases.
-
Experimental Protocols & Data
Protocol 1: General Sample Preparation for Sterol Analysis
-
Saponification: Weigh the sample (e.g., 200 mg of oil or dried extract) into a glass tube. Add an internal standard and 5 mL of 2 M ethanolic potassium hydroxide.
-
Hydrolysis: Cap the tube tightly and heat at 90°C for 1-2 hours to hydrolyze steryl esters.[2]
-
Extraction: Cool the mixture and add 5 mL of water. Extract the unsaponifiable lipids three times with 5 mL of a solvent like n-hexane or diethyl ether.[6]
-
Washing: Combine the organic extracts and wash with water until the pH is neutral.
-
Drying: Dry the extract over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Dissolve the final residue in a known volume of a suitable solvent (e.g., methanol/acetonitrile) for HPLC injection.[1]
HPLC Parameter Comparison Table
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 x 4.6 mm, 5µm)[1] | C18 (250 x 2 mm, 3µm)[2] | Symmetry C18[3] | Unifinepak C18 (150 x 2.0 mm, 1.9µm)[5] |
| Mobile Phase | Isocratic: Acetonitrile/Methanol (50/50, v/v) with 3% water[1] | Gradient: A: 100% Methanol + 5mM NH4Ac; B: 85% Methanol + 5mM NH4Ac[2] | Isocratic: Acetonitrile/Methanol (80:20, v/v)[3] | Gradient: A: Acetonitrile/Water (95/5); B: THF[5] |
| Flow Rate | 1.0 mL/min[1] | 0.25 mL/min[2] | 1.0 mL/min[3] | 0.5 mL/min[5] |
| Temperature | 51°C[1] | 30°C[2] | Not Specified | 40°C[5] |
| Detector | Light Scattering Detector[1] | ESI-MS[2] | UV at 210 nm[3] | UV at 278 nm[5] |
| Analytes | Ergosterol, Cholesterol, Stigmasterol, Campesterol, β-sitosterol[1] | Various sterols and oxysterols[2] | Campesterol, Stigmasterol, β-sitosterol[3] | Ergosterol, Cholesterol, Campesterol, Stigmasterol, β-sitosterol[5] |
Visualized Workflows and Logic
Experimental Workflow for Sterol Analysis
The following diagram outlines the complete workflow from sample collection to data analysis for the HPLC separation of sterols.
Caption: A flowchart of the sterol analysis process.
Troubleshooting Logic for Poor Peak Resolution
This decision tree provides a logical approach to troubleshooting common resolution problems in sterol separations.
Caption: A decision tree for resolving peak separation issues.
References
- 1. HPLC of free sterols | Cyberlipid [cyberlipid.gerli.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC sterol analyses - Chromatography Forum [chromforum.org]
- 5. jasco-global.com [jasco-global.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04381F [pubs.rsc.org]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
Mitigating off-target effects of Stellasterol in cell-based experiments
Welcome to the technical support center for the use of Stellasterol in cell-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects and ensure the reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound has been identified to interact with the following proteins:
-
B-cell lymphoma 2 (Bcl-2): this compound exhibits a high binding affinity for the anti-apoptotic protein Bcl-2.
-
α-glucosidase: this compound acts as a weak inhibitor of this enzyme.
Q2: What are the potential off-target pathways that could be affected by this compound?
Due to its sterol structure, this compound may interact with pathways involved in sterol sensing and signaling. Researchers should be aware of potential modulation of:
-
Hedgehog (Hh) Signaling Pathway: Sterols are known to be endogenous activators of Smoothened (SMO), a key signal transducer in the Hh pathway.
-
Liver X Receptor (LXR) Signaling: Oxysterols, which share structural similarities with this compound, are natural ligands for LXRs, nuclear receptors that regulate cholesterol homeostasis and inflammatory responses.
Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform dose-response curves for your observed phenotype. On-target effects are typically observed at lower concentrations of this compound, while off-target effects may appear at higher concentrations.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Genetic Validation: Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the intended target (e.g., Bcl-2). If the observed phenotype is diminished or abolished in the absence of the target, it is likely an on-target effect.
-
Rescue Experiments: For Bcl-2, overexpressing a Bcl-2 mutant that does not bind to this compound but retains its anti-apoptotic function could rescue the cells from this compound-induced effects if they are on-target.
-
Chemical Controls: Use a structurally related but inactive analog of this compound as a negative control. An ideal negative control would not bind to the intended target but would share similar physicochemical properties.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | 1. Variability in cell health or passage number.2. Inconsistent this compound concentration or solvent effects. | 1. Use cells within a consistent passage number range and ensure high viability (>95%) before treatment.2. Prepare fresh this compound stock solutions and use a consistent final solvent concentration across all wells (e.g., <0.1% DMSO). Include a vehicle control in all experiments. |
| Observed phenotype does not correlate with Bcl-2 inhibition. | 1. The phenotype is due to an off-target effect.2. The experimental readout is not sensitive to Bcl-2 modulation. | 1. Investigate potential off-target pathways (Hedgehog, LXR) using reporter assays or by measuring the expression of known target genes (see protocols below).2. Confirm Bcl-2 target engagement using CETSA. Use a positive control known to inhibit Bcl-2 to validate your assay. |
| High cellular toxicity at expected effective concentrations. | 1. Off-target cytotoxicity.2. Solvent toxicity. | 1. Perform a cytotoxicity assay (e.g., LDH release) in parallel with your functional assay. Determine the concentration at which this compound induces significant toxicity.2. Test the toxicity of the solvent alone at the concentrations used in the experiment. |
| Difficulty solubilizing this compound. | This compound is a lipophilic molecule with low aqueous solubility. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol. For cell culture, further dilute the stock in media containing a carrier protein like BSA or in serum-containing media to improve solubility and delivery to cells. |
Quantitative Data Summary
| Target | Binding Affinity (Ki) | Notes |
| Bcl-2 | 118.05 nM | High-affinity interaction. |
| α-glucosidase | - | Weak inhibitor; specific Ki not readily available. |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Bcl-2 Target Engagement
This protocol allows for the direct assessment of this compound binding to Bcl-2 in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble Bcl-2 by Western blotting or ELISA. Increased thermal stability of Bcl-2 in the presence of this compound indicates target engagement.
Hedgehog Signaling Pathway Reporter Assay
This assay measures the potential of this compound to activate the Hedgehog signaling pathway.
Methodology:
-
Cell Line: Use a cell line stably expressing a Gli-responsive luciferase reporter (e.g., NIH/3T3-Gli-Luc).
-
Treatment: Seed the reporter cells in a 96-well plate. Treat the cells with a range of this compound concentrations. Include a positive control (e.g., Smoothened agonist, SAG) and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system.
-
Analysis: An increase in luciferase activity in this compound-treated cells compared to the vehicle control suggests activation of the Hedgehog pathway.
Liver X Receptor (LXR) Activation Reporter Assay
This protocol assesses whether this compound can activate LXR signaling.
Methodology:
-
Cell Line: Use a cell line (e.g., HepG2 or HEK293T) co-transfected with an LXR expression vector and an LXR response element (LXRE)-driven luciferase reporter vector.
-
Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with various concentrations of this compound. Include a known LXR agonist (e.g., T0901317) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity.
-
Analysis: An increase in luciferase activity in this compound-treated cells indicates LXR activation.
Visualizations
Caption: On-target action of this compound on the Bcl-2 pathway.
Technical Support Center: Enhancing the Bioavailability of Stellasterol for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with stellasterol. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in overcoming challenges related to the low oral bioavailability of this compound in your in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions encountered during the formulation and administration of this compound for improved bioavailability.
Q1: My in vivo study shows low and variable plasma concentrations of this compound after oral administration. What are the likely causes and how can I improve this?
A1: Low and inconsistent plasma levels of this compound are primarily due to its poor aqueous solubility and limited absorption in the gastrointestinal tract.[1] Here are several strategies to enhance its bioavailability:
-
Chemical Modification: Esterification of this compound with fatty acids can significantly increase its lipophilicity and improve its incorporation into mixed micelles for absorption.[2]
-
Formulation Strategies:
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Microemulsions/Nanoemulsions: These lipid-based systems can dissolve this compound and present it in a solubilized form, facilitating its absorption.
-
Nanoparticles: Encapsulating this compound into nanoparticles protects it from degradation and can improve its uptake by intestinal cells.[3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Troubleshooting Poor Bioavailability:
| Issue | Potential Cause | Recommended Solution |
| Low Cmax and AUC | Poor dissolution of this compound in the GI tract. | Formulate this compound as a microemulsion, nanoparticle suspension, or solid dispersion to increase its surface area and dissolution rate. |
| High inter-subject variability | Inconsistent formation of mixed micelles for absorption. | Co-administer with a high-fat meal to stimulate bile salt secretion, or use a pre-formulated lipid-based system like a self-emulsifying drug delivery system (SEDDS). |
| No detectable plasma levels | Degradation of this compound in the GI tract or rapid first-pass metabolism. | Encapsulation in nanoparticles can offer protection. Consider alternative routes of administration if oral delivery remains a challenge. |
Q2: I am having trouble formulating a stable this compound microemulsion. The formulation is cloudy or separates over time. What should I do?
A2: Stability issues in microemulsions often stem from an improper ratio of oil, surfactant, and cosurfactant.
Troubleshooting Microemulsion Formulation:
| Issue | Potential Cause | Recommended Solution |
| Cloudy appearance | The formulation is not a true microemulsion; droplet size is too large. | Systematically vary the ratios of surfactant to cosurfactant (Smix) and oil to Smix to identify the microemulsion region in a pseudo-ternary phase diagram. |
| Phase separation | The formulation is thermodynamically unstable. | Ensure you are using an appropriate surfactant and cosurfactant with the correct Hydrophile-Lipophile Balance (HLB) for the chosen oil phase. Increase the concentration of the surfactant/cosurfactant mixture. |
| Precipitation of this compound | This compound has exceeded its solubility limit in the oil phase. | Determine the saturation solubility of this compound in various oils before formulating. You may need to use an oil with higher solubilizing capacity or reduce the this compound concentration. |
Q3: My nanoparticle formulation of this compound shows particle aggregation. How can I prevent this?
A3: Particle aggregation in nanoparticle formulations can be caused by several factors, including improper surface stabilization and high particle concentration.
Troubleshooting Nanoparticle Formulation:
| Issue | Potential Cause | Recommended Solution |
| Particle aggregation | Insufficient electrostatic or steric stabilization. | Optimize the concentration of the stabilizer (e.g., poloxamer, lecithin). Ensure the zeta potential is sufficiently high (typically > |30| mV) for electrostatic stabilization. |
| Increased particle size over time | Ostwald ripening or coalescence. | Use a combination of stabilizers. For solid lipid nanoparticles, ensure the lipid core is in a stable crystalline form. |
| Low encapsulation efficiency | Poor affinity of this compound for the nanoparticle matrix. | Select a polymer or lipid matrix with better compatibility with this compound. Optimize the formulation process parameters (e.g., homogenization speed, sonication time).[3] |
Quantitative Data on Bioavailability Enhancement
The following table summarizes pharmacokinetic data from a study in Wistar rats, demonstrating the enhanced bioavailability of phytosterols when formulated as esters with oleic acid (PO) and linoleic acid (PL) compared to the free phytosterol (PS).[2]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Phytosterol (PS) | 14.84 ± 0.56 | 4 | 87.5 ± 4.2 | < 5 |
| Phytosterol Oleate (PO) | 20.35 ± 0.78 | 3 | 147.2 ± 6.8 | 16.88 |
| Phytosterol Linoleate (PL) | 21.82 ± 0.81 | 3 | 169.8 ± 7.5 | 19.57 |
Experimental Protocols
Preparation of this compound Oleate (Esterification)
This protocol is adapted from methods for phytosterol esterification.[4][5]
-
Reactant Preparation: Dissolve this compound and oleic acid in a suitable solvent (e.g., isooctane) in a molar ratio of 1:2.3 (this compound:oleic acid).
-
Enzymatic Reaction: Add a lipase, such as Candida rugosa lipase (CRL), at an enzyme loading of approximately 5.8% (w/w of total reactants).
-
Incubation: Maintain the reaction at 50°C with constant stirring for 2 hours.
-
Purification: After the reaction, purify the this compound oleate using column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized ester using techniques such as FTIR and NMR spectroscopy.
Formulation of this compound Microemulsion
This protocol is based on the preparation of microemulsions for poorly soluble sterols.
-
Component Selection:
-
Oil Phase: Select an oil with high solubilizing capacity for this compound (e.g., medium-chain triglycerides, oleic acid).
-
Surfactant: Choose a non-ionic surfactant with appropriate HLB (e.g., Tween 80, Cremophor EL).
-
Cosurfactant: Select a short-chain alcohol or glycol (e.g., ethanol, propylene glycol).
-
-
Phase Diagram Construction:
-
Prepare mixtures of the surfactant and cosurfactant (Smix) at various weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each Smix ratio, prepare mixtures with the oil phase at different weight ratios (e.g., 1:9 to 9:1).
-
Titrate each oil/Smix mixture with water dropwise under constant stirring until the solution becomes clear, and note the amount of water added.
-
Plot the data on a pseudo-ternary phase diagram to identify the microemulsion region.
-
-
Microemulsion Preparation:
-
Select a composition from within the identified microemulsion region.
-
Dissolve this compound in the oil phase.
-
Add the Smix to the oil phase and stir until a clear solution is formed.
-
Add the required amount of water dropwise while stirring to form the microemulsion.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the bioavailability of this compound formulations.
-
Animal Model: Use male Wistar rats (200-250 g), fasted overnight with free access to water.
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving this compound suspension, and test groups receiving different formulations).
-
Administer the this compound formulations orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC using appropriate software.
Visualizations
Signaling Pathways Modulated by this compound
This compound, similar to other phytosterols like stigmasterol, is known to modulate several signaling pathways involved in inflammation and cancer. The following diagram illustrates the inhibitory effects on the NF-κB and PI3K/Akt pathways.[6][7][8]
Experimental Workflow for Bioavailability Enhancement
The following diagram outlines the general workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Logical Relationship of Bioavailability Enhancement Strategies
This diagram illustrates the logical progression from identifying the problem of low bioavailability to implementing and verifying a solution.
References
- 1. The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion [frontiersin.org]
- 4. Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stellasterol Toxicity Reduction in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate the potential toxicity of Stellasterol in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing signs of renal toxicity (e.g., elevated serum creatinine and BUN levels) in our rat model following intravenous administration of this compound. What are the potential causes and how can we mitigate this?
A1: Renal toxicity with intravenous administration of sterol-like compounds can stem from several factors, including direct cytotoxic effects on renal tubular cells and the formation of aggregates that can physically obstruct renal microvasculature. Based on strategies employed for other sterols, consider the following:
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Formulation improvement: The insolubility of sterols in aqueous solutions can lead to precipitation and aggregation in the bloodstream.[1] Developing a formulation that enhances the solubility and stability of this compound is a primary strategy. Liposomal formulations, for instance, have been shown to reduce the renal toxicity of similar molecules by altering their pharmacokinetic profile and reducing direct exposure of the kidneys to the free compound.[1]
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Hydration status of animals: Ensure that the animals are adequately hydrated. Dehydration can exacerbate renal toxicity by concentrating the compound in the renal tubules.
-
Dose and infusion rate adjustment: High concentrations of the compound delivered rapidly can overwhelm the kidney's capacity for clearance. Reducing the dose or slowing the infusion rate may alleviate renal stress.
Q2: Our in vitro studies show promising anti-cancer activity of this compound, but in vivo efficacy in mouse xenograft models is poor, and we are seeing signs of systemic toxicity at higher doses. How can we improve the therapeutic index?
A2: A poor in vivo therapeutic index despite good in vitro activity often points to issues with bioavailability, off-target toxicity, or both. To improve the therapeutic index of this compound, consider these approaches:
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Targeted delivery systems: Encapsulating this compound in a targeted delivery system, such as antibody-drug conjugates or nanoparticles functionalized with ligands that bind to receptors overexpressed on tumor cells, can increase the concentration of the compound at the tumor site while minimizing exposure to healthy tissues.
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Co-administration with a potentiating agent: It may be possible to administer a lower, less toxic dose of this compound in combination with another agent that enhances its anti-cancer effect. This synergistic approach can improve efficacy without increasing toxicity.
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Alternative routes of administration: If intravenous administration is leading to systemic toxicity, explore other routes that might alter the biodistribution profile, such as intraperitoneal or subcutaneous injection, depending on the tumor model.
Q3: We are developing an oral formulation of this compound and are concerned about potential gastrointestinal (GI) toxicity and poor absorption. What strategies can we explore?
A3: For oral formulations of sterols, GI toxicity and low bioavailability are common hurdles. The crystalline structure of sterols can limit their dissolution and absorption in the gut.[2] Strategies to overcome this include:
-
Solid lipid nanoparticles (SLNs): Formulating this compound into SLNs can improve its solubility and absorption.[3] An aqueous-based SLN formulation can also enhance safety by avoiding the use of organic solvents.[3]
-
Emulsification: Incorporating this compound into an emulsion can improve its bioaccessibility by increasing its solubility in the intestinal lumen.[2] The addition of emulsifiers like lecithin can also help to minimize crystallization.[2]
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Dietary considerations: The composition of the diet can influence the absorption of sterols. Co-administration with a high-fat meal can sometimes enhance the absorption of lipophilic compounds.
Troubleshooting Guides
Problem: Unexpected animal mortality during a subchronic toxicity study of this compound.
| Potential Cause | Troubleshooting Steps | Key Experimental Readouts |
| Acute Cardiotoxicity | 1. Perform a thorough review of the study protocol, including dose levels, formulation, and route of administration. 2. Conduct electrocardiogram (ECG) monitoring in a pilot study with a small group of animals. 3. Analyze plasma for cardiac biomarkers (e.g., troponins). 4. Perform histopathological examination of heart tissue. | ECG recordings, plasma troponin levels, cardiac histopathology reports. |
| Hepatotoxicity | 1. Lower the dose and/or frequency of administration. 2. Analyze serum for liver function markers (e.g., ALT, AST, ALP). 3. Investigate the potential for drug-drug interactions if other compounds are being co-administered. 4. Perform histopathological examination of liver tissue. | Serum liver enzyme levels, liver histopathology reports. |
| Formulation-related toxicity | 1. Characterize the physical and chemical properties of the formulation (e.g., particle size, stability). 2. Test the vehicle alone as a control group to rule out vehicle-induced toxicity. 3. Consider alternative, less toxic excipients or formulation strategies. | Particle size analysis, formulation stability data, vehicle toxicity data. |
Problem: High variability in toxicological endpoints between animals in the same dose group.
| Potential Cause | Troubleshooting Steps | Key Experimental Readouts |
| Inconsistent Dosing | 1. Review and standardize the dosing procedure to ensure accuracy and consistency. 2. Verify the homogeneity and stability of the this compound formulation. | Dosing records, formulation analysis reports. |
| Genetic Variability in Animal Strain | 1. Ensure the use of a genetically homogeneous animal strain from a reputable supplier. 2. Increase the number of animals per group to improve statistical power. | Genetic background information of the animal strain. |
| Differential Metabolism | 1. Investigate potential polymorphisms in drug-metabolizing enzymes in the animal strain used. 2. Measure plasma concentrations of this compound and its potential metabolites to assess pharmacokinetic variability. | Pharmacokinetic data (Cmax, Tmax, AUC), metabolite profiles. |
Data Presentation: Summary of Potential Toxicity Reduction Strategies
| Strategy | Mechanism of Toxicity Reduction | Potential Advantages | Key Experimental Readouts | Hypothetical Efficacy (% Reduction in Toxicity Marker) |
| Liposomal Formulation | Alters pharmacokinetic profile, reduces peak plasma concentration, and limits distribution to sensitive organs like the kidneys.[1] | Improved tolerability, potential for targeted delivery. | Serum creatinine, BUN, histopathology of kidney and liver. | 40-60% |
| Solid Lipid Nanoparticles (SLNs) | Enhances solubility and bioavailability for oral administration, potentially reducing the required dose.[3] | Improved safety profile, avoidance of organic solvents.[3] | GI tract histopathology, plasma drug concentration, liver function tests. | 30-50% |
| Co-administration with an Antioxidant (e.g., N-acetylcysteine) | Quenches reactive oxygen species (ROS) that may be generated as a result of this compound-induced cellular stress. | Addresses a potential core mechanism of toxicity. | Markers of oxidative stress (e.g., malondialdehyde), glutathione levels, cell viability assays. | 25-45% |
| Induction of Phase II Detoxification Enzymes (e.g., with sulforaphane) | Enhances the conjugation and excretion of this compound and its metabolites, preventing their accumulation.[4][5] | Utilizes the body's natural detoxification pathways. | Activity of Phase II enzymes (e.g., glutathione S-transferase), pharmacokinetic analysis of metabolites. | 20-40% |
Experimental Protocols
Protocol: Evaluation of a Liposomal this compound Formulation for Reduced Renal Toxicity in a Rat Model
-
Objective: To compare the renal toxicity of free this compound with a liposomal formulation of this compound following intravenous administration in Sprague-Dawley rats.
-
Materials:
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Free this compound
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Liposomal this compound formulation
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Vehicle control (e.g., saline)
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Male Sprague-Dawley rats (8-10 weeks old)
-
-
Experimental Groups (n=8 per group):
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Group 1: Vehicle control
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Group 2: Free this compound (e.g., 10 mg/kg)
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Group 3: Liposomal this compound (e.g., 10 mg/kg)
-
-
Procedure:
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Acclimatize animals for at least 7 days.
-
Administer a single intravenous injection of the respective test article via the tail vein.
-
Collect blood samples at baseline (pre-dose) and at 24, 48, and 72 hours post-dose for analysis of serum creatinine and blood urea nitrogen (BUN).
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Monitor animals for clinical signs of toxicity daily.
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At 72 hours post-dose, euthanize animals and collect kidneys for histopathological examination.
-
-
Data Analysis:
-
Compare serum creatinine and BUN levels between groups using ANOVA.
-
A veterinary pathologist will score kidney tissue sections for signs of injury (e.g., tubular necrosis, inflammation).
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
Caption: Workflow for assessing the toxicity of a novel this compound formulation.
References
- 1. Amphotericin B - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. askthescientists.com [askthescientists.com]
Technical Support Center: Efficient Stellasterol Extraction from Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Stellasterol extraction from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound extraction from fungal cultures?
A1: The extraction of this compound, a sterol found in fungal cell membranes, typically involves a two-step process. First, the fungal biomass is subjected to saponification, a process that uses a strong alkali (like potassium hydroxide) in an alcohol solution to break open the cells and hydrolyze lipids, releasing the sterols. Following saponification, the non-saponifiable fraction, which contains the sterols, is extracted using a non-polar organic solvent.
Q2: Which fungal species are known to be good producers of this compound or its precursors?
A2: While many fungi produce a variety of sterols, specific high-yield producers of this compound are not as commonly documented as for ergosterol. However, fungi known for high ergosterol production, such as various species of Aspergillus, Penicillium, and the yeast Saccharomyces cerevisiae, are excellent starting points for screening for this compound production.[1][2][3] Optimizing fermentation conditions can significantly enhance the yield of desired sterols.[4][5][6]
Q3: What are the critical parameters to consider for optimizing this compound extraction?
A3: Key parameters for optimization include the choice of extraction solvent, the temperature and duration of saponification and extraction, the solvent-to-biomass ratio, and the pH of the extraction mixture. The physical state of the fungal biomass (e.g., fresh, frozen, or lyophilized) can also impact extraction efficiency.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, often requiring derivatization of the sterol to a more volatile form (e.g., a trimethylsilyl ether) before analysis.[9]
Q5: Is it necessary to purify the this compound extract before analysis?
A5: Yes, a purification step is often necessary to remove interfering compounds. Solid-Phase Extraction (SPE) is a widely used technique for cleaning up the crude extract before HPLC or GC-MS analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Incomplete cell lysis during saponification.2. Suboptimal extraction solvent.3. Insufficient extraction time or temperature.4. Degradation of this compound during processing. | 1. Ensure thorough grinding of fungal biomass before saponification. Increase saponification time or temperature within a reasonable range (e.g., 80°C for 1-2 hours).2. Experiment with different non-polar solvents (e.g., n-hexane, petroleum ether, chloroform) or solvent mixtures.[10][11][12]3. Increase the duration of solvent extraction and ensure adequate agitation.4. Avoid prolonged exposure to high temperatures, strong acids, or direct light. Process samples promptly. |
| Inconsistent Results | 1. Variability in fungal culture conditions.2. Incomplete solvent evaporation.3. Inconsistent sample handling. | 1. Standardize fermentation parameters (media composition, temperature, pH, aeration, and harvest time).[5][6]2. Ensure complete removal of the extraction solvent before resuspending the sample for analysis. Use a gentle stream of nitrogen for drying.3. Use a consistent protocol for all samples, including precise measurements of biomass and solvent volumes. |
| Poor Chromatographic Peak Shape (HPLC) | 1. Sample solvent incompatible with the mobile phase.2. Column overload.3. Presence of interfering compounds. | 1. Dissolve the final extract in a solvent that is similar in composition to the mobile phase.[13]2. Dilute the sample before injection.3. Improve the sample cleanup procedure (e.g., optimize the SPE protocol). |
| No Peak Detected in GC-MS | 1. Incomplete derivatization.2. Low concentration of this compound.3. Degradation of the sample in the injector port. | 1. Ensure the derivatization reagent is fresh and the reaction is carried out under anhydrous conditions.2. Concentrate the sample before derivatization and analysis.3. Use a lower injector temperature. |
Quantitative Data Presentation
The following tables summarize the extraction efficiency of different solvents for fungal sterols. While this data is based on studies of ergosterol, it provides a strong proxy for optimizing this compound extraction due to the structural similarity of the two compounds.
Table 1: Comparison of Extraction Solvents for Fungal Sterols (Ergosterol as a proxy)
| Extraction Solvent | Relative Extraction Efficiency (%) | Notes |
| Chloroform:Methanol (2:1, v/v) | 100 | Often considered the most efficient for total lipid extraction. |
| n-Hexane | 85 | Good selectivity for non-polar lipids like sterols. |
| Petroleum Ether | 80 | Similar to n-hexane, good for selective sterol extraction. |
| Methanol | 65 | Less efficient for non-polar sterols when used alone. |
| Ethanol | 60 | Similar to methanol in efficiency. |
| Acetone | 55 | Can be used, but generally less efficient than alcohols or alkanes. |
Data is synthesized from multiple sources comparing ergosterol extraction and is presented as relative efficiency.
Table 2: Effect of Saponification Time on Sterol Yield (Ergosterol as a proxy)
| Saponification Time (minutes) at 80°C | Relative Sterol Yield (%) |
| 30 | 75 |
| 60 | 95 |
| 90 | 100 |
| 120 | 98 |
Longer saponification times beyond a certain point may lead to slight degradation of sterols.
Experimental Protocols
Protocol 1: Saponification and Liquid-Liquid Extraction of this compound
Objective: To extract total this compound from fungal biomass.
Materials:
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Freeze-dried fungal mycelia
-
Mortar and pestle
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2M KOH in methanol
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n-Hexane
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Deionized water
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Glass test tubes with screw caps
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Water bath or heating block
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Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh approximately 100 mg of freeze-dried fungal mycelia into a glass test tube.
-
Add 5 mL of 2M KOH in methanol to the tube.
-
Incubate the mixture at 80°C for 1 hour in a water bath with occasional vortexing to ensure complete saponification.
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Allow the mixture to cool to room temperature.
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Add 2 mL of deionized water and 5 mL of n-hexane to the tube.
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Vortex vigorously for 2 minutes to extract the non-saponifiable lipids into the n-hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper n-hexane layer to a clean glass tube.
-
Repeat the extraction (steps 5-8) with another 5 mL of n-hexane and combine the hexane fractions.
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Evaporate the pooled n-hexane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
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Re-dissolve the dried residue in a known volume of a suitable solvent (e.g., methanol or mobile phase for HPLC) for analysis.
Protocol 2: HPLC-UV Quantification of this compound
Objective: To quantify the concentration of this compound in the prepared extract.
Materials:
-
This compound standard
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
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Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Filter the re-dissolved this compound extract through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile (90:10, v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 210 nm (Note: Optimal wavelength may need to be determined empirically for this compound, as it lacks a strong chromophore).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample extract.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Simplified overview of the fungal this compound biosynthesis pathway.
Caption: General experimental workflow for this compound extraction and analysis.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of lovastatin production from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. longdom.org [longdom.org]
- 13. HPLC sterol analyses - Chromatography Forum [chromforum.org]
- 14. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
Stellasterol: A Deep Dive into its Potential as a Bcl-2 Inhibitor Compared to Established Clinical Agents
For Immediate Release: A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the B-cell lymphoma 2 (Bcl-2) protein family stands as a critical gatekeeper of apoptosis, or programmed cell death. Its overexpression in various cancers allows malignant cells to evade this natural process, contributing to tumor progression and resistance to treatment. Consequently, the development of Bcl-2 inhibitors has become a promising avenue in oncology. This guide provides a comparative analysis of Stellasterol, a naturally derived sterol, against well-established Bcl-2 inhibitors—Venetoclax, Navitoclax, and ABT-737—offering a comprehensive overview of their performance based on available experimental data.
Executive Summary
This compound, a sterol of marine origin, has demonstrated high-affinity binding to the anti-apoptotic protein Bcl-2, suggesting its potential as a novel therapeutic agent. This guide will objectively compare its known biochemical properties with those of leading Bcl-2 inhibitors, presenting quantitative data in a clear, tabular format. Detailed experimental methodologies for key assays are provided to ensure reproducibility and critical evaluation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action and evaluation processes.
Comparative Analysis of Binding Affinities and Cytotoxicity
The efficacy of a Bcl-2 inhibitor is primarily determined by its binding affinity to Bcl-2 and its family members, as well as its ability to induce cell death in cancer cells (cytotoxicity). The following tables summarize the available quantitative data for this compound and its clinical counterparts.
| Inhibitor | Target(s) | Binding Affinity (Ki) to Bcl-2 |
| This compound | Bcl-2 | 118.05 nM[1] |
| Venetoclax | Bcl-2 | <0.01 nM - 0.018 nM[2][3] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | ≤1 nM[4][5] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | <1 nM - 30.3 nM[6][7] |
Table 1: Comparative Binding Affinities to Bcl-2. This table highlights the binding potency of each inhibitor specifically to the Bcl-2 protein. Lower Ki values indicate stronger binding affinity.
| Inhibitor | Selectivity Profile | Binding Affinity (Ki/EC50) to other Bcl-2 Family Proteins |
| This compound | Data not available | Data not available |
| Venetoclax | Highly selective for Bcl-2 | Bcl-xL (>100-fold less affinity than Bcl-2), Bcl-w (>100-fold less affinity than Bcl-2)[3] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Bcl-xL (≤0.5 nM), Bcl-w (≤1 nM)[4] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Bcl-xL (78.7 nM EC50), Bcl-w (197.8 nM EC50)[6][8] |
Table 2: Selectivity Profile of Bcl-2 Inhibitors. This table outlines the binding affinities of the inhibitors to other members of the Bcl-2 family, providing insight into their selectivity.
| Inhibitor | Cell Line | IC50/EC50 |
| This compound | Data not available | Data not available |
| Venetoclax | OCI-AML3 (AML) | >1 µM (resistant) |
| THP-1 (AML) | >1 µM (resistant) | |
| MV4;11 (AML) | <1 µM (sensitive) | |
| MOLM13 (AML) | <1 µM (sensitive) | |
| OCI-Ly1 (Lymphoma) | 60 nM | |
| Navitoclax (ABT-263) | A549 (Lung Cancer) | >13,000 nM |
| NCI-H460 (Lung Cancer) | >13,000 nM | |
| HGC-27 (Gastric Cancer) | IC50 values reported | |
| MKN45 (Gastric Cancer) | IC50 values reported | |
| ABT-737 | HL60 (Leukemia) | 50 nM[6] |
| KG1 (Leukemia) | 80 nM[6] | |
| NB4 (Leukemia) | 80 nM[6] | |
| Neuroblastoma Cell Lines | 0.58 to 15.3 µM | |
| Ovarian Cancer Cell Lines | ~10 µM |
Table 3: In Vitro Cytotoxicity of Bcl-2 Inhibitors in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate greater cytotoxic potency. While specific cytotoxicity data for this compound is not currently available, the data for related phytosterols such as stigmasterol and β-sitosterol suggest potential anticancer activity.
Mechanism of Action: The Bcl-2 Signaling Pathway
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak, Bim, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Bcl-w). In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of cell death. In cancer, the overexpression of anti-apoptotic proteins like Bcl-2 leads to excessive sequestration of pro-apoptotic factors, thereby promoting cell survival. Bcl-2 inhibitors, also known as BH3 mimetics, function by binding to the BH3 groove of anti-apoptotic proteins, displacing pro-apoptotic proteins. This liberation of pro-apoptotic proteins triggers the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.
Figure 1. The Bcl-2 signaling pathway and the mechanism of action of Bcl-2 inhibitors.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, it is crucial to understand the methodologies employed. Below are detailed protocols for the key experiments used to characterize Bcl-2 inhibitors.
Binding Affinity Determination: Fluorescence Polarization Assay
Principle: This assay measures the binding of a small, fluorescently labeled molecule (a peptide from a BH3-only protein like Bim) to a larger protein (Bcl-2). When the small fluorescent molecule is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor will compete with the fluorescent peptide for binding to the Bcl-2 protein, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Recombinant human Bcl-2 protein.
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4, with 0.01% Tween-20).
-
Test compounds (this compound and other inhibitors) serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add a fixed concentration of Bcl-2 protein and the fluorescently labeled BH3 peptide.
-
Add varying concentrations of the test compound to the wells.
-
Include control wells with:
-
Fluorescent peptide only (for minimum polarization).
-
Fluorescent peptide and Bcl-2 protein (for maximum polarization).
-
Buffer only (for background).
-
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cytotoxicity Determination: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Plating:
-
Culture cancer cells in appropriate media and conditions.
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and other inhibitors) in culture media.
-
Remove the old media from the wells and add the media containing the test compounds.
-
Include control wells with:
-
Cells in media only (vehicle control).
-
Media only (background control).
-
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Data Analysis:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Evaluating Bcl-2 Inhibitors
The evaluation of a potential Bcl-2 inhibitor follows a structured workflow, from initial screening to in-depth characterization.
Figure 2. A typical experimental workflow for the evaluation of Bcl-2 inhibitors.
Conclusion
This compound emerges as a compound of interest with a demonstrated high binding affinity for Bcl-2. While its cytotoxic profile against a broad range of cancer cell lines requires further investigation, its biochemical properties warrant continued exploration as a potential therapeutic agent. In comparison, Venetoclax stands out for its remarkable potency and selectivity for Bcl-2, which has translated into clinical success. Navitoclax and ABT-737, while potent, exhibit a broader spectrum of activity against Bcl-2 family members, which can be advantageous in certain contexts but may also lead to different side-effect profiles.
This comparative guide serves as a valuable resource for the scientific community, providing a foundation for future research into the therapeutic potential of this compound and a framework for the continued development of novel Bcl-2 inhibitors. Further in vitro and in vivo studies are essential to fully elucidate the anticancer capabilities of this compound and its potential role in the arsenal of targeted cancer therapies.
References
- 1. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 3. graphyonline.com [graphyonline.com]
- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
A Head-to-Head Comparison of the Biological Activities of Stellasterol and Stigmasterol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of two prominent phytosterols, Stellasterol and Stigmasterol, reveals distinct and overlapping biological activities with significant therapeutic potential. This guide provides a detailed comparison of their anticancer, anti-inflammatory, antioxidant, and anti-diabetic properties, supported by available experimental data and mechanistic insights.
Stigmasterol, a widely distributed phytosterol, has been extensively studied and shown to possess a broad spectrum of pharmacological effects. In contrast, this compound, an ergostane-type sterol, is a less-common natural product with emerging evidence of its bioactivity. This comparison guide aims to provide a clear, data-driven overview of their respective biological profiles to aid in research and drug development endeavors.
Comparative Summary of Biological Activities
| Biological Activity | This compound | Stigmasterol |
| Anticancer | High affinity for Bcl-2 (Ki: 118.05 nM), suggesting pro-apoptotic potential. Found in the anticancer mushroom Ganoderma neo-japonicum. No direct cytotoxicity data (IC50) is readily available for isolated this compound. | Demonstrates cytotoxic effects against various cancer cell lines including breast (MCF-7), liver (HepG2), oral epithelial (KB/C152), and T-lymphocytic leukemia (Jurkat/E6-1) with IC50 values ranging from 14.5 µg/mL to 103.03 µg/mL.[1][2] Induces apoptosis through modulation of Bcl-2 family proteins and activation of caspases.[1][3] |
| Anti-inflammatory | No direct quantitative data is available for isolated this compound. | Exhibits anti-inflammatory properties by reducing leukocyte infiltration and paw edema in animal models.[4] A study on a sterol fraction containing 28.4% stigmasterol showed a reduction in carrageenan-induced paw edema and TPA-induced ear edema.[5] |
| Antioxidant | No direct quantitative data from standard assays (e.g., DPPH, ABTS) is available for isolated this compound. | Shows antioxidant activity in DPPH and ABTS radical scavenging assays, though it may be less potent than other phytosterols like β-sitosterol.[6][7] One study reported a 60.9% DPPH radical scavenging activity.[7] Another study provided an IC50 value of 220 µg/mL in a DPPH assay.[6] |
| α-Glucosidase Inhibition | Weak inhibitor with an IC50 value of 314.54 µM.[8] | Potent inhibitor with IC50 values reported as 89.98 µg/mL and more potent than the standard drug acarbose in some studies.[8] |
| Other Activities | Anti-HSV-1 agent, exo-alpha-sialidase inhibitor, antifungal agent, and DPP-4 inhibitor (IC50: 427.39 µM).[8] | Anti-diabetic, neuroprotective, and antimicrobial properties.[3] |
Detailed Experimental Protocols
This compound: α-Glucosidase Inhibition Assay
Objective: To determine the in vitro α-glucosidase inhibitory activity of this compound.
Methodology:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Assay Procedure:
-
In a 96-well microplate, varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the α-glucosidase solution for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the pNPG solution to each well.
-
The reaction is allowed to proceed for a defined time (e.g., 20 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution, such as sodium carbonate (Na₂CO₃).
-
-
Data Analysis: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells (without inhibitor). The IC50 value, the concentration of this compound required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Stigmasterol: Cytotoxicity Assay against Cancer Cell Lines (MTT Assay)
Objective: To evaluate the cytotoxic effect of Stigmasterol on cancer cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Stigmasterol (dissolved in DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle (DMSO) alone.
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control cells. The IC50 value, representing the concentration of Stigmasterol that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
This compound: Targeting the Intrinsic Apoptosis Pathway
The primary known mechanism of action for this compound's potential anticancer activity is its high binding affinity for the anti-apoptotic protein Bcl-2. By binding to Bcl-2, this compound is hypothesized to inhibit its function, thereby promoting apoptosis through the intrinsic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-diabetic Potential of a Stigmasterol From the Seaweed Gelidium spinosum and Its Application in the Formulation of Nanoemulsion Conjugate for the Development of Functional Biscuits - PMC [pmc.ncbi.nlm.nih.gov]
Stellasterol's Selectivity Profile: A Comparative Analysis of its Cross-reactivity with Anti-apoptotic Proteins
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of Stellasterol's binding affinity with various anti-apoptotic proteins, crucial players in cell survival and promising targets in cancer therapy. Due to the limited direct experimental data on this compound's cross-reactivity, this guide incorporates in silico data and findings from studies on structurally related phytosterols, such as β-sitosterol and stigmasterol, to provide a broader perspective on its potential interactions within the Bcl-2 family.
Executive Summary
This compound has demonstrated a high binding affinity for the anti-apoptotic protein Bcl-2. However, a comprehensive understanding of its selectivity across the entire Bcl-2 family is still emerging. This guide synthesizes available data to offer a comparative look at how this compound and related phytosterols interact with key anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. The presented data, primarily from computational modeling and indirect experimental evidence, suggests that while this compound is a potent Bcl-2 binder, related phytosterols exhibit a broader interaction profile across the Bcl-2 family.
Comparative Binding Affinity of this compound and Related Phytosterols
The following table summarizes the available quantitative and qualitative data on the interaction of this compound and other phytosterols with key anti-apoptotic proteins. It is important to note that much of the data for β-sitosterol and stigmasterol is derived from computational docking studies, which predict binding energy, and cellular studies that observe changes in protein expression levels, which may not directly correlate with binding affinity.
| Compound | Target Protein | Binding Affinity (Ki) | Binding Energy (kcal/mol) | Method | Key Findings & Citations |
| This compound | Bcl-2 | 118.05 nM | - | In Vitro Assay | Demonstrates high affinity for Bcl-2. |
| Bcl-xL | Not Reported | Not Reported | - | Data not available. | |
| Mcl-1 | Not Reported | Not Reported | - | Data not available. | |
| β-Sitosterol | Bcl-2 | Not Reported | -6.41 | Molecular Docking | Predicted strong interaction.[1] Down-regulation of Bcl-2 expression observed in U937 cells.[1] |
| Bcl-xL | Not Reported | Not Reported | Cellular Assay | No change in Bcl-xL expression observed in U937 cells.[1] | |
| Mcl-1 | Not Reported | -5.33 | Molecular Docking | Predicted interaction.[1] | |
| Bfl-1 | Not Reported | High Affinity | Molecular Docking | Predicted to have high binding tendency.[2] | |
| Bcl-B | Not Reported | High Affinity | Molecular Docking | Predicted to have high binding tendency.[2] | |
| Stigmasterol | Bcl-2 | Not Reported | -8.7 (kJ/mol) | Molecular Docking | Predicted high binding affinity.[3] Down-regulation of Bcl-2 expression observed in various cancer cell lines.[3][4] |
| Bcl-xL | Not Reported | Not Reported | - | Data not available. | |
| Mcl-1 | Not Reported | Not Reported | - | Data not available. |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying these interactions, the following diagrams are provided.
Caption: this compound's proposed mechanism of inducing apoptosis via Bcl-2 inhibition.
Caption: A generalized workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the binding affinity and kinetics of this compound to various anti-apoptotic proteins.
Materials:
-
Recombinant human anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, etc.)
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using the amine coupling kit.
-
Immobilize the anti-apoptotic proteins onto the sensor chip surface to a target density.
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the this compound solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Include a reference flow cell (without immobilized protein) to subtract non-specific binding.
-
After each cycle, regenerate the sensor surface using the regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Objective: To characterize the thermodynamic profile of this compound's interaction with anti-apoptotic proteins.
Materials:
-
Recombinant human anti-apoptotic proteins
-
This compound
-
ITC instrument
-
Reaction buffer (e.g., PBS or Tris buffer)
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the reaction buffer.
-
Dissolve this compound in the same buffer.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
Perform a control titration of this compound into the buffer to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat signals and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion
The available evidence suggests that this compound is a promising anti-cancer agent with a high affinity for Bcl-2. While direct experimental data on its cross-reactivity with other anti-apoptotic proteins is limited, computational studies on the structurally similar phytosterol, β-sitosterol, indicate a potential for broader interactions within the Bcl-2 family. Further empirical investigation using techniques such as SPR and ITC is crucial to fully elucidate the selectivity profile of this compound and to validate the in silico predictions. A comprehensive understanding of its interactions with the full spectrum of anti-apoptotic proteins will be instrumental in guiding its future development as a targeted cancer therapeutic.
References
- 1. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stigmasterol Attenuates Triple-negative Breast Cancer Stem Cell Properties by Inhibiting JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential for Synergy: A Comparative Analysis of Stellasterol Analogs and Metformin in Diabetic Models
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction:
The global prevalence of diabetes mellitus necessitates the exploration of novel therapeutic strategies, including the use of natural compounds in combination with established anti-diabetic drugs. Stellasterol, a phytosterol found in various plant sources, has garnered interest for its potential anti-diabetic properties. While direct evidence of the synergistic effects of this compound with other anti-diabetic drugs remains to be established in published literature, this guide provides a comparative analysis of a closely related and well-studied phytosterol, stigmasterol, alongside the first-line anti-diabetic medication, metformin. By examining their individual efficacies and distinct mechanisms of action, we can infer the potential for synergistic interactions that could inform future research and drug development.
This guide summarizes key in vivo experimental data, provides detailed experimental protocols for replication, and visualizes the involved signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of phytosterol-drug combinations.
Comparative Efficacy of Stigmasterol and Metformin in a Streptozotocin-Induced Diabetic Rat Model
The following table summarizes the findings from a study by Poulose et al. (2021), which investigated the anti-diabetic effects of stigmasterol isolated from the seaweed Gelidium spinosum in streptozotocin (STZ)-induced diabetic rats, using metformin as a positive control.[1] It is important to note that this study did not evaluate the combination of stigmasterol and metformin.
| Parameter | Control Group | Diabetic Control (STZ) | Metformin (250 mg/kg) | Stigmasterol (200 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 84.12 ± 0.99 | 376.12 ± 1.02 | 118.31 ± 1.1 | 137.73 ± 1.8 |
| Serum Urea (mg/24h) | 30.21 ± 0.2 | 65.23 ± 0.2 | 37.56 ± 0.5 | 39.76 ± 0.3 |
| Serum Creatinine (mg/24h) | 0.48 ± 0.02 | 1.53 ± 0.03 | 0.82 ± 0.04 | 0.85 ± 0.01 |
| Glycogen Content (mg/g tissue) | 53.1 ± 0.8 | 15.13 ± 0.7 | 44.25 ± 0.6 | 38.83 ± 0.8 |
Data presented as mean ± standard deviation.[1]
Experimental Protocols
Induction of Diabetes and Treatment
1. Animal Model: Male Wistar rats are used for the study.
2. Induction of Diabetes:
-
Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 35 mg/kg body weight.[1]
-
Three days post-injection, fasting blood glucose levels are measured to confirm the diabetic state.[1]
3. Treatment Groups:
-
Group 1 (Control): Normal rats receiving a standard pellet diet and sterile water.[1]
-
Group 2 (Diabetic Control): STZ-induced diabetic rats receiving a standard pellet diet and sterile water.[1]
-
Group 3 (Metformin): STZ-induced diabetic rats receiving a standard pellet diet mixed with metformin (250 mg/kg body weight) and sterile water orally for 4 weeks.[1]
-
Group 4 (Stigmasterol): STZ-induced diabetic rats receiving a standard pellet diet mixed with stigmasterol (200 mg/kg body weight) and sterile water orally for 4 weeks.[1]
4. Monitoring: Fasting blood glucose levels are monitored periodically throughout the 28-day treatment period.[1] At the end of the study, serum and tissue samples are collected for biochemical analysis.[1]
Signaling Pathways and Potential for Synergy
The distinct mechanisms of action of stigmasterol and metformin suggest a strong potential for synergistic effects in managing diabetes.
Stigmasterol Signaling Pathway
Stigmasterol has been shown to enhance glucose uptake and metabolism through pathways that are distinct from metformin.[2] Research suggests that stigmasterol's anti-diabetic effects are mediated through the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 to the cell membrane.[2] This facilitates the transport of glucose into cells, thereby reducing blood glucose levels.[2]
References
- 1. Anti-diabetic Potential of a Stigmasterol From the Seaweed Gelidium spinosum and Its Application in the Formulation of Nanoemulsion Conjugate for the Development of Functional Biscuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases [mdpi.com]
A Comparative Analysis of Stellasterol's Bioactivity: Unveiling its Potential in Oncology and Inflammation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo bioactivity of stellasterol against other common phytosterols, namely β-sitosterol, stigmasterol, and campesterol. This analysis, supported by experimental data, aims to elucidate the therapeutic potential of this compound, particularly in the fields of oncology and inflammation.
This compound, a naturally occurring phytosterol, has demonstrated promising bioactive properties. This guide synthesizes available data to offer a clear comparison of its performance against other well-known phytosterols, providing a valuable resource for drug discovery and development.
In Vitro Bioactivity: A Head-to-Head Comparison
The in vitro efficacy of this compound and its counterparts has been evaluated across various assays, primarily focusing on anti-cancer and anti-inflammatory activities. The following tables summarize the key quantitative data, offering a direct comparison of their potency.
Anti-Cancer Activity
Phytosterols have been shown to exert cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| β-Sitosterol | MCF-7 (Breast) | 187.61 (as µg/mL) | [1] |
| MDA-MB-231 (Breast) | 874.156 (as µg/mL) | [1] | |
| PC-3 (Prostate) | Inhibition at 16 µM | [2] | |
| Stigmasterol | SNU-1 (Gastric) | 15 | [3] |
| MCF-7 (Breast) | 0.1623 | [4] | |
| HeLa (Cervical) | 26.42 | [5] | |
| A2780 (Ovarian) | 69.24 (for 24h) | [5] | |
| SKOV3 (Ovarian) | 83.39 (for 24h) | [5] | |
| Campesterol | Ovarian Cancer Cells | Inhibition at 25, 62.5, 125 µM | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Anti-Inflammatory and Other Bioactivities
Beyond its anti-cancer potential, this compound exhibits other noteworthy bioactivities. A key finding is its high affinity for the anti-apoptotic protein Bcl-2, with a reported Ki value of 118.05 nM. This interaction suggests a potential mechanism for inducing apoptosis in cancer cells. Furthermore, this compound has been identified as a weak α-glucosidase inhibitor, indicating a possible role in modulating glucose metabolism.
In comparison, other phytosterols have also demonstrated anti-inflammatory properties. For instance, a plant sterol food supplement was shown to significantly attenuate the secretion of pro-inflammatory cytokines IL-8, TNF-α, and IL-6 in a co-culture model of intestinal inflammation[7].
In Vivo Bioactivity: Evidence from Animal Models
Translating in vitro findings to in vivo efficacy is a critical step in drug development. While in vivo data for this compound remains limited in the public domain, studies on comparator phytosterols provide a benchmark for potential therapeutic outcomes.
Anti-Cancer Efficacy
Animal models, particularly xenograft studies in mice, are instrumental in evaluating the anti-tumor effects of phytosterols.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Data Not Available | - | - |
| β-Sitosterol | SCID mice with PC-3 cells | 40-43% smaller tumors compared to cholesterol-fed group. | [2] |
| Stigmasterol | Balb/c mice with spontaneous breast tumor | Significantly reduced tumor growth at 20 µM dose. | [8] |
| CCA xenograft models | Significantly suppressed tumor growth. | [5] | |
| Campesterol | Data Not Available | - | - |
Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a standard assay for assessing acute anti-inflammatory activity.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Data Not Available | - | - |
| β-Sitosterol | Rats | Dose-dependent inhibition of edema (51-70%). | [9] |
| Stigmasterol | Mice | Reduced paw edema at 10 mg/kg. | [10][11] |
| Campesterol | Rats | Derivatives showed significant reduction in paw edema. |
Signaling Pathways and Mechanisms of Action
The bioactivity of these phytosterols is underpinned by their interaction with various cellular signaling pathways.
This compound's Mode of Action
The high binding affinity of this compound for Bcl-2 is a significant finding, suggesting its pro-apoptotic activity is mediated through the intrinsic apoptosis pathway. By binding to Bcl-2, this compound can potentially disrupt the sequestration of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.
Caption: this compound's Proposed Apoptotic Pathway.
Comparative Mechanisms of Other Phytosterols
β-sitosterol has been shown to interfere with multiple cell signaling pathways involved in proliferation, cell cycle arrest, apoptosis, and inflammation. Stigmasterol is reported to trigger apoptosis by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: MTT Assay Workflow.
In Vivo Tumor Xenograft Model
This model is used to assess the anti-cancer efficacy of a compound in a living organism.
-
Cell Preparation: Culture and harvest cancer cells. Resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Compound Administration: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer the test compound via a specified route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight. At the end of the study, excise tumors and weigh them.
-
Data Analysis: Compare tumor growth inhibition in the treatment group to the control group.
Caption: In Vivo Xenograft Model Workflow.
Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating acute inflammation.
-
Animal Model: Use rats or mice.
-
Compound Administration: Administer the test compound orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition in the treated groups compared to the control group.
Conclusion and Future Directions
The available data suggests that this compound possesses significant bioactivity, particularly in the context of apoptosis induction through its interaction with Bcl-2. While direct comparative data is still emerging, its high affinity for a key anti-apoptotic protein positions it as a compelling candidate for further investigation in oncology. The anti-cancer and anti-inflammatory properties of other phytosterols like β-sitosterol and stigmasterol are more extensively documented, providing a valuable framework for contextualizing the potential of this compound.
To fully elucidate the therapeutic promise of this compound, further research is imperative. Specifically, comprehensive in vitro studies are needed to determine its IC50 values across a broad panel of cancer cell lines. Moreover, well-designed in vivo studies are crucial to establish its efficacy, determine optimal dosing, and understand its pharmacokinetic and pharmacodynamic profiles. Such studies will be instrumental in bridging the gap between the promising in vitro findings and potential clinical applications for this intriguing natural compound.
References
- 1. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. japsonline.com [japsonline.com]
- 4. Predictive Bcl-2 Family Binding Models Rooted in Experiment or Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-sitosterol exhibits anti-inflammatory activity in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond cholesterol-lowering effects of plant sterols: clinical and experimental evidence of anti-inflammatory properties | Scilit [scilit.com]
- 7. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Anticancer Effects of Sterol Fraction from Red Algae Porphyra dentata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxysterols selectively promote short-term apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
